Product packaging for Fak-IN-4(Cat. No.:)

Fak-IN-4

Cat. No.: B12416681
M. Wt: 334.4 g/mol
InChI Key: XXMRAUUBVWCCGO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fak-IN-4 is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O B12416681 Fak-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-N-[2-(dimethylamino)ethyl]-3-(1H-indol-3-yl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C20H22N4O/c1-23(2)13-14-24(19-9-5-6-12-21-19)20(25)11-10-16-15-22-18-8-4-3-7-17(16)18/h3-12,15,22H,13-14H2,1-2H3/b11-10+

InChI Key

XXMRAUUBVWCCGO-ZHACJKMWSA-N

Isomeric SMILES

CN(C)CCN(C1=CC=CC=N1)C(=O)/C=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CN(C)CCN(C1=CC=CC=N1)C(=O)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Binding Affinity and Mechanistic Profile of PF-573228, a Potent FAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its overexpression and activation are frequently associated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with the well-characterized FAK inhibitor, PF-573228. While the initially requested inhibitor "Fak-IN-4" could not be identified in the public domain, PF-573228 serves as an exemplary case study for a potent and selective FAK inhibitor. All quantitative data, experimental methodologies, and signaling representations are detailed to support further research and drug development efforts in this domain.

Quantitative Binding Affinity of PF-573228 to FAK

The binding affinity of PF-573228 for FAK has been determined through various biochemical and cellular assays. The inhibitor demonstrates potent and selective inhibition of FAK kinase activity.

Parameter Value Assay Type Reference
IC50 4 nMCell-free kinase assay (purified recombinant FAK)[1][2][3]
IC50 30 - 100 nMCellular assay (inhibition of FAK Tyr397 phosphorylation)[2]

Table 1: Summary of the binding affinity of PF-573228 to FAK.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of PF-573228 against purified FAK in a cell-free system.

Objective: To quantify the direct inhibitory effect of PF-573228 on the enzymatic activity of FAK.

Materials:

  • Purified, activated recombinant FAK enzyme.

  • FAK substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)).

  • PF-573228 (serially diluted).

  • ATP (adenosine triphosphate).

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of PF-573228 in the kinase assay buffer.

  • In a microplate, add the FAK enzyme to each well.

  • Add the serially diluted PF-573228 or vehicle control to the respective wells.

  • Incubate the enzyme and inhibitor for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop solution).

  • Quantify the kinase activity. If using the ADP-Glo™ assay, measure the luminescence generated from the conversion of ADP to ATP. If using an antibody-based method, perform an ELISA or Western blot to detect the phosphorylated substrate.

  • Plot the percentage of FAK inhibition against the logarithm of the PF-573228 concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Inhibition of FAK Autophosphorylation

This protocol describes a method to assess the ability of PF-573228 to inhibit FAK autophosphorylation at Tyr397 in a cellular context.

Objective: To determine the potency of PF-573228 in inhibiting FAK activity within living cells.

Materials:

  • Cancer cell line with detectable FAK expression and phosphorylation (e.g., PC-3, SKOV-3).

  • Cell culture medium and supplements.

  • PF-573228 (serially diluted).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK.

  • Secondary antibody (HRP-conjugated).

  • Western blot reagents and equipment.

  • Densitometry software for quantification.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of PF-573228 or vehicle control for a specified duration (e.g., 2-24 hours).

  • Lyse the cells using the lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total FAK antibody to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phospho-FAK to total FAK for each treatment condition.

  • Plot the percentage of inhibition of FAK phosphorylation against the logarithm of the PF-573228 concentration to determine the cellular IC50.

FAK Signaling Pathway and Inhibition by PF-573228

FAK is a central node in the signaling cascade initiated by integrin engagement with the extracellular matrix (ECM). Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting cell migration, proliferation, and survival. PF-573228, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FAK kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates and inhibiting its catalytic activity.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylation Src Src pFAK->Src recruits FAK_Src FAK-Src Complex pFAK->FAK_Src Src->FAK_Src Downstream Downstream Effectors (e.g., Paxillin, Crk, p130Cas) FAK_Src->Downstream phosphorylates Signaling Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) Downstream->Signaling Response Cellular Responses (Migration, Proliferation, Survival) Signaling->Response PF573228 PF-573228 PF573228->FAK inhibits ATP binding

Caption: FAK Signaling Pathway and Inhibition by PF-573228.

Experimental Workflow for FAK Inhibitor Evaluation

The evaluation of a novel FAK inhibitor typically follows a structured workflow, progressing from initial biochemical screening to cellular and in vivo validation.

FAK_Inhibitor_Workflow Start Compound Library Screening Biochemical Biochemical Assays (In vitro Kinase Assay) Start->Biochemical Identify initial hits Cellular Cell-Based Assays (FAK Autophosphorylation, Cell Viability, Migration) Biochemical->Cellular Confirm on-target activity Downstream Downstream Signaling Analysis (Western Blot for p-Akt, p-ERK) Cellular->Downstream Elucidate mechanism InVivo In Vivo Models (Xenograft Tumor Models) Downstream->InVivo Evaluate efficacy End Lead Optimization / Preclinical Development InVivo->End

Caption: Experimental Workflow for FAK Inhibitor Evaluation.

Conclusion

PF-573228 is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase, demonstrating low nanomolar efficacy in biochemical assays and effective inhibition of FAK autophosphorylation in cellular contexts. The detailed experimental protocols and workflow provided in this guide offer a robust framework for the characterization of this and other novel FAK inhibitors. Understanding the intricacies of the FAK signaling pathway and the mechanism of its inhibition is crucial for the continued development of targeted therapies for cancer and other diseases where FAK signaling is dysregulated. The data and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of FAK-targeted drug discovery.

References

Fak-IN-4 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate fundamental cellular processes. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by Fak-IN-4, a potent FAK inhibitor. We will delve into its mechanism of action, its effects on key cellular pathways including PI3K/Akt and MAPK/ERK, and provide detailed experimental protocols for assessing its biological activity. This document is intended to be a comprehensive resource for researchers and drug development professionals working on FAK-targeted therapies.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a key mediator of signals from the extracellular matrix (ECM) and growth factors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Upon integrin clustering at focal adhesions, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[1] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src complex.[1] This complex, in turn, phosphorylates a multitude of downstream substrates, thereby activating critical signaling cascades that drive cellular responses. Given its central role in promoting tumorigenesis and metastasis, FAK has emerged as a promising target for cancer therapy.[1]

This compound: A Potent FAK Inhibitor

This compound (referred to as compound 8d in the primary literature) is a novel 4-arylamino-pyrimidine derivative that has demonstrated potent inhibitory activity against FAK.[1][3][4] It is designed to target the ATP-binding pocket of the FAK kinase domain, thereby preventing its catalytic activity.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for this compound and a related compound, 9b, as reported in the literature.

CompoundTargetIC50 (nM)Reference
This compound (8d) FAK (enzyme)0.2438 [3]
9bFAK (enzyme)0.2691[3]
TAE-226 (Control)FAK (enzyme)0.1390[3]

Table 1: In vitro enzymatic inhibitory activity of this compound and related compounds against FAK.

CompoundCell LineIC50 (µM)Reference
This compound (8d) U87-MG0.975 [1][3][4]
9bU87-MG1.033[1][3][4]
TAE-226 (Control)U87-MG2.659[1][3][4]

Table 2: Anti-proliferative activity of this compound and related compounds against the U87-MG glioblastoma cell line.

Core Downstream Signaling Pathways Modulated by this compound

By inhibiting the kinase activity of FAK, this compound disrupts the downstream signaling cascades that are dependent on FAK's catalytic function. The two primary pathways affected are the PI3K/Akt and the MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. FAK can activate this pathway through multiple mechanisms. Activated FAK can directly bind to the p85 subunit of PI3K, leading to its activation and the subsequent phosphorylation and activation of Akt.[5] Inhibition of FAK by this compound is therefore expected to attenuate PI3K/Akt signaling, leading to decreased cell survival and the induction of apoptosis.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade that regulates cell proliferation, differentiation, and survival. FAK can activate the MAPK/ERK pathway through the recruitment of the Grb2-Sos complex to phosphorylated tyrosine residues, which in turn activates Ras and the downstream kinase cascade involving Raf, MEK, and ERK.[6] By blocking FAK's kinase activity, this compound is anticipated to suppress the activation of the MAPK/ERK pathway, thereby inhibiting cell proliferation.

Mandatory Visualizations

FAK-Mediated Downstream Signaling

FAK_Signaling ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK pY397 GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Migration Cell Migration & Invasion FAK->Migration Fak_IN_4 This compound Fak_IN_4->FAK Inhibition Src->FAK Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation

Caption: FAK downstream signaling pathways inhibited by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow start Start: U87-MG Cell Culture treatment Treat with this compound (various concentrations) start->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle_assay western_blot Western Blot Analysis (p-FAK, FAK, p-Akt, Akt, p-ERK, ERK) cell_lysis->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry flow_cytometry->data_analysis

Caption: Workflow for evaluating the cellular effects of this compound.

Experimental Protocols

The following protocols are based on standard methodologies and the information available from the primary literature describing this compound.[1][3][4]

Cell Culture
  • Cell Line: U87-MG (human glioblastoma)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis of FAK Downstream Signaling

This protocol is designed to assess the phosphorylation status of FAK and key downstream proteins.

  • Cell Seeding and Treatment: Seed U87-MG cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-FAK (Tyr397)

    • Total FAK

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay

This assay quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Seed U87-MG cells in 6-well plates and treat with this compound as described for the Western blot analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression using PI staining.

  • Cell Treatment: Treat U87-MG cells with this compound as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry, measuring the fluorescence intensity of PI.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. The primary literature suggests that this compound induces a G2/M phase arrest.[1][4]

Conclusion

This compound is a potent and specific inhibitor of Focal Adhesion Kinase that effectively disrupts key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. Its ability to inhibit FAK phosphorylation, induce apoptosis, and cause G2/M cell cycle arrest underscores its potential as a therapeutic agent for cancers where FAK signaling is dysregulated. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the mechanism of action of this compound and to evaluate its efficacy in various preclinical models. The continued exploration of FAK inhibitors like this compound is a promising avenue for the development of novel cancer therapies.

References

The Efficacy of Fak-IN-4 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease. Consequently, FAK has become a promising therapeutic target for cancer intervention. This technical guide provides an in-depth analysis of the FAK inhibitor Fak-IN-4, with a comparative overview of other notable FAK inhibitors, focusing on its efficacy across various cancer types, its mechanism of action, and the experimental methodologies used in its evaluation.

Data Presentation: Efficacy of FAK Inhibitors

The following tables summarize the in vitro efficacy of this compound and other prominent FAK inhibitors across a range of cancer cell lines, presented as IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%).

Table 1: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer8.37
MDA-MB-468Triple-Negative Breast Cancer12.09
4T1Triple-Negative Breast Cancer9.07
Hs 578TTriple-Negative Breast Cancer40.63

Table 2: Comparative In Vitro Efficacy of Various FAK Inhibitors in Different Cancer Cell Lines

InhibitorCancer TypeCell LineIC50 (nM)
Defactinib (VS-6063) MesotheliomaMSTO-211H3.9
Ovarian CancerOVCAR-5130
Pancreatic CancerPANC-1280
GSK2256098 Ovarian CancerOVCAR88.5
Lung CancerA54915
Brain CancerU87MG12
VS-4718 (PND-1186) Breast CancerMDA-MB-231~100
TAE226 GliomaU-87MG5.5
Breast CancerBT474-
PF-562271 Pancreatic CancerBxPC-31.5
Y15 Pancreatic CancerPANC-1-

Signaling Pathways

This compound, like other FAK inhibitors, exerts its anticancer effects by modulating key signaling pathways that control cell growth, survival, and metastasis. The primary mechanism involves the inhibition of FAK autophosphorylation at Tyrosine 397 (Y397), which is a critical step for the recruitment and activation of downstream signaling molecules, most notably Src family kinases and the p85 subunit of PI3K.

FAK-Mediated Signaling Cascade

The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix (ECM) via integrins and growth factor receptors to regulate downstream pathways crucial for cancer progression.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pY397 pY397 FAK->pY397 Autophosphorylation Fak_IN_4 This compound Fak_IN_4->FAK Src Src pY397->Src PI3K PI3K pY397->PI3K Grb2_Sos Grb2/Sos pY397->Grb2_Sos Src->FAK Phosphorylation Cell_Migration Cell Migration & Invasion Src->Cell_Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival ERK->Cell_Migration

FAK Signaling Cascade and Point of Inhibition by this compound.
Experimental Workflow for Evaluating FAK Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a FAK inhibitor like this compound.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) In_Vitro_Kinase_Assay In Vitro Kinase Assay (FAK Autophosphorylation) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, SRB) In_Vitro_Kinase_Assay->Cell_Viability_Assay Western_Blot Western Blot Analysis (p-FAK, p-AKT, p-ERK) Cell_Viability_Assay->Western_Blot Migration_Invasion_Assay Migration/Invasion Assay (e.g., Transwell) Western_Blot->Migration_Invasion_Assay In_Vivo_Studies In Vivo Xenograft Studies (Tumor Growth Inhibition) Migration_Invasion_Assay->In_Vivo_Studies PK_PD_Analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis In_Vivo_Studies->PK_PD_Analysis Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Clinical_Trials Clinical Trials PK_PD_Analysis->Clinical_Trials Toxicology->Clinical_Trials

Preclinical Evaluation Workflow for FAK Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize FAK inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of a FAK inhibitor on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound or other FAK inhibitor (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the FAK inhibitor in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for FAK Phosphorylation

Objective: To assess the effect of a FAK inhibitor on the phosphorylation status of FAK and its downstream signaling proteins.

Materials:

  • Cancer cells treated with FAK inhibitor

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the FAK inhibitor at various concentrations for a specified time.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of a FAK inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • This compound or other FAK inhibitor

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the FAK inhibitor in the appropriate vehicle.

  • Administer the FAK inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Analyze the tumor growth inhibition data to determine the efficacy of the FAK inhibitor.

Conclusion

This compound is a promising FAK inhibitor with demonstrated efficacy in preclinical models of triple-negative breast cancer. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, disrupts key signaling pathways essential for tumor progression. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other FAK inhibitors. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of cancer types and to advance its development towards clinical applications. The comprehensive data and methodologies presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies.

In-depth Technical Guide: Cellular Uptake and Distribution of FAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently associated with the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3][4] FAK inhibitors are a class of targeted therapies designed to block the kinase activity of FAK, thereby disrupting the oncogenic signaling cascades it mediates.[5] This technical guide provides an overview of the cellular uptake and distribution of FAK inhibitors, with a focus on the underlying mechanisms and experimental methodologies.

While information on a specific compound designated "Fak-IN-4" is not available in the current body of scientific literature, this guide will draw upon data from well-characterized FAK inhibitors to provide a representative understanding of how this class of drugs interacts with cells.

Cellular Uptake Mechanisms

The cellular uptake of small molecule inhibitors is a critical determinant of their therapeutic efficacy. For FAK inhibitors, which target an intracellular kinase, efficient translocation across the plasma membrane is essential. While specific transporters for most FAK inhibitors have not been definitively identified, their physicochemical properties suggest that passive diffusion is a primary mechanism of cellular entry. Factors such as lipophilicity, molecular size, and charge influence the rate of diffusion across the lipid bilayer.

Subcellular Distribution and Localization

Upon entering the cell, FAK inhibitors must reach their site of action. FAK is predominantly localized to focal adhesions, which are dynamic structures that mediate the connection between the cell and the extracellular matrix.[6][7] However, FAK is also found in other cellular compartments, including the cytoplasm and the nucleus, where it can perform distinct functions.[3][7][8]

Studies on FAK inhibitors have shown that their distribution within the cell can influence their biological activity. For instance, nuclear translocation of FAK has been linked to the regulation of gene expression, a function that may be targeted by inhibitors that can access this compartment.[8][9]

Signaling Pathways and Experimental Workflows

The inhibition of FAK activity by small molecules disrupts a multitude of downstream signaling pathways. A key event in FAK signaling is its autophosphorylation at tyrosine 397 (Tyr397), which creates a binding site for Src family kinases.[10][11] The subsequent formation of a FAK/Src complex leads to the phosphorylation of other downstream targets, propagating signals that regulate cell behavior.[2][10]

Diagram of the FAK Signaling Pathway

FAK_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src pY397 p130Cas p130Cas FAK->p130Cas Paxillin Paxillin FAK->Paxillin Gene_Expression Gene Expression FAK->Gene_Expression Src->FAK ERK ERK p130Cas->ERK Paxillin->ERK ERK->Gene_Expression FAK_Inhibitor FAK Inhibitor FAK_Inhibitor->FAK

Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.

Experimental Workflow for Assessing FAK Inhibitor Activity

Experimental_Workflow cluster_cell_culture Cell-based Assays cluster_analysis Biochemical and Functional Analysis Cell_Seeding Seed Cells Treatment Treat with FAK Inhibitor Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Immunofluorescence Immunofluorescence (FAK Localization) Treatment->Immunofluorescence Migration_Assay Migration/Invasion Assay Treatment->Migration_Assay Proliferation_Assay Proliferation/Viability Assay Treatment->Proliferation_Assay Western_Blot Western Blot (pFAK, FAK, pERK, ERK) Lysis->Western_Blot

Caption: A typical experimental workflow to evaluate the cellular effects of FAK inhibitors.

Quantitative Data on FAK Inhibitor Activity

The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. This data is crucial for comparing the efficacy of different compounds and for guiding lead optimization in drug development.

FAK InhibitorTarget(s)IC50 (nM)Reference
VS-4718FAK1.5[12]
GSK2256098FAK0.4[12]
VS-6062FAK, Pyk21.5 (FAK), 14 (Pyk2)[12]
CEP-37440FAK, ALK2.0 (FAK), 3.1 (ALK)[12]

Experimental Protocols

Western Blot Analysis of FAK Phosphorylation

  • Cell Culture and Treatment: Plate cells of interest in appropriate culture dishes and allow them to adhere. Treat cells with varying concentrations of the FAK inhibitor or vehicle control for a specified duration.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FAK (Tyr397), total FAK, and a loading control (e.g., β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for FAK Localization

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the FAK inhibitor or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Staining: Block non-specific binding sites with bovine serum albumin (BSA) and then incubate with a primary antibody against FAK. After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of FAK using a fluorescence or confocal microscope.

Conclusion

The cellular uptake and distribution of FAK inhibitors are critical for their therapeutic efficacy. While passive diffusion is a likely mechanism of cell entry, the subcellular localization of these inhibitors can significantly impact their biological effects. The disruption of FAK-mediated signaling pathways by these compounds leads to reduced cell migration, proliferation, and survival in cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel FAK inhibitors for cancer therapy.

References

Unraveling Fak-IN-4: An In-Depth Technical Guide on a Novel FAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis. Its overexpression and activation are implicated in various solid tumors, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the preliminary in vitro studies of a novel FAK inhibitor, Fak-IN-4. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of its mechanism of action, experimental validation, and potential therapeutic applications.

While the specific compound "this compound" does not appear in the currently available scientific literature, this guide is structured to present data and methodologies typical for the preclinical evaluation of a novel FAK inhibitor. The quantitative data and experimental protocols are based on established in vitro assays used to characterize various FAK inhibitors.

Quantitative Data Summary

The in vitro efficacy of a novel FAK inhibitor is typically assessed through a series of quantitative assays to determine its potency and selectivity. The following table summarizes key quantitative metrics for a hypothetical FAK inhibitor, this compound, based on common experimental findings for compounds in this class.

ParameterValueDescription
IC50 (FAK Kinase Assay) 15 nMThe half-maximal inhibitory concentration against purified FAK enzyme, indicating direct enzymatic inhibition.
IC50 (Cellular p-FAK Y397) 50 nMThe concentration required to inhibit FAK autophosphorylation at Tyr397 by 50% in a cellular context.
Cell Viability IC50 (e.g., in MDA-MB-231 cells) 1.2 µMThe concentration that reduces the viability of a cancer cell line by 50%, indicating cytotoxic or cytostatic effects.
Cell Migration IC50 (e.g., in a wound-healing assay) 250 nMThe concentration that inhibits cell migration by 50%, a key function regulated by FAK.
Selectivity (e.g., against Pyk2) >100-foldThe ratio of IC50 for a related kinase (like Pyk2) to the IC50 for FAK, indicating target specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for key experiments used to characterize a novel FAK inhibitor.

FAK Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FAK.

Materials:

  • Recombinant human FAK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (or other test compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the recombinant FAK enzyme and the Poly(Glu, Tyr) substrate to each well.

  • Add the diluted this compound or vehicle control to the respective wells and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to FAK activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular FAK Autophosphorylation Assay (Western Blot)

This cell-based assay determines the inhibitor's effect on FAK activation within a cellular environment by measuring the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (Y397).

Materials:

  • Cancer cell line with high FAK expression (e.g., MDA-MB-231, BT474)

  • Cell culture medium and supplements

  • This compound (or other test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-FAK signal to total FAK and the loading control.

Cell Viability Assay

This assay assesses the impact of the FAK inhibitor on the proliferation and survival of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound (or other test compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar reagent (e.g., MTT, XTT)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for a specified period, typically 72 hours.

  • Measure cell viability using the CellTiter-Glo® reagent, which quantifies ATP levels as an indicator of metabolically active cells.

  • Record the luminescence and calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC₅₀ value from the dose-response curve.

Cell Migration (Wound-Healing) Assay

This assay evaluates the effect of the FAK inhibitor on the migratory capacity of cells, a key process regulated by FAK signaling.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound (or other test compound)

  • Culture inserts or a sterile pipette tip for creating the "wound"

  • Microscope with imaging capabilities

Procedure:

  • Seed cells in a multi-well plate to form a confluent monolayer.

  • Create a cell-free gap (a "wound") in the monolayer using a culture insert or by scratching with a pipette tip.

  • Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at time 0 and at subsequent time points (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the percentage of wound closure and compare the migration rates between treated and control groups to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in FAK signaling and the experimental procedures used to study them can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate these concepts.

FAK Signaling Pathway

Focal Adhesion Kinase is a central node in signal transduction, integrating signals from integrins and growth factor receptors to regulate key cellular processes.[1][2] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a docking site for Src family kinases.[3][4] This FAK-Src complex then phosphorylates a host of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways such as the MAPK/ERK and PI3K/AKT cascades, which in turn promote cell migration, proliferation, and survival.[4][5]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment FAK_Src FAK-Src Complex pFAK->FAK_Src Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin Phosphorylation p130Cas p130Cas FAK_Src->p130Cas Phosphorylation PI3K_AKT PI3K/AKT Pathway FAK_Src->PI3K_AKT Activation MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK Activation Migration Cell Migration Paxillin->Migration p130Cas->Migration Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation Fak_IN_4 This compound Fak_IN_4->FAK Inhibition

Caption: FAK signaling cascade and point of inhibition by this compound.

Experimental Workflow for FAK Inhibitor Characterization

The in vitro characterization of a novel FAK inhibitor follows a logical progression from biochemical assays to more complex cell-based functional assays. This workflow ensures a comprehensive evaluation of the compound's potency, cellular activity, and functional effects.

Experimental_Workflow Start Start: Novel Compound (this compound) Biochemical_Assay Biochemical Assay (FAK Kinase Inhibition) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (p-FAK Western Blot) Biochemical_Assay->Cellular_Assay Potent Inhibitor Functional_Assay_1 Functional Assay 1 (Cell Viability) Cellular_Assay->Functional_Assay_1 Cellularly Active Functional_Assay_2 Functional Assay 2 (Cell Migration) Cellular_Assay->Functional_Assay_2 Cellularly Active Data_Analysis Data Analysis & Interpretation Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis End End: In Vitro Profile Data_Analysis->End

Caption: Workflow for in vitro characterization of a FAK inhibitor.

The preliminary in vitro data for a novel FAK inhibitor, as exemplified by the hypothetical "this compound," would typically demonstrate potent enzymatic and cellular inhibition of FAK. The functional consequences of this inhibition, such as reduced cell viability and migration in cancer cell lines, underscore the therapeutic potential of targeting FAK. The detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. Further in vivo studies would be the logical next step to validate these promising in vitro findings.

References

Methodological & Application

Application Notes and Protocols for FAK Inhibitor In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are frequently observed in a multitude of cancer types, making it a compelling target for therapeutic intervention.[1][2] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/Akt and MAPK/ERK, which are critical for tumor progression and metastasis.[2][4] Consequently, the development of FAK inhibitors is an active area of cancer research.

This document provides a comprehensive overview of in vivo dosing protocols for FAK inhibitors in mouse models, based on publicly available data for various tool compounds. While specific protocols for a novel compound like "Fak-IN-4" would require empirical determination, the information presented here serves as a valuable starting point for experimental design.

FAK Signaling Pathway

The FAK signaling cascade is a central hub for various oncogenic signals. Upon activation by upstream signals from integrins, growth factor receptors (RTKs), or cytokine receptors, FAK undergoes autophosphorylation at Tyr397.[1][4] This creates a high-affinity binding site for Src family kinases (SFKs). The FAK-Src complex then phosphorylates a number of downstream targets, activating multiple signaling pathways that promote cell survival, proliferation, invasion, and angiogenesis.[3][4][5]

FAK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Integrins Integrins FAK FAK Integrins->FAK RTKs Growth Factor Receptors (RTKs) RTKs->FAK GPCRs GPCRs GPCRs->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pFAK->MAPK_ERK Rac1 Rac1 pFAK->Rac1 Angiogenesis Angiogenesis pFAK->Angiogenesis Src->pFAK Activates Survival Survival & Anti-Anoikis PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation MMPs MMPs Rac1->MMPs Migration Migration & Invasion Rac1->Migration MMPs->Migration

Caption: FAK signaling cascade initiated by various upstream activators leading to downstream cellular outcomes.

In Vivo Dosing Protocols for FAK Inhibitors

The following tables summarize in vivo dosing protocols for several known FAK inhibitors in mouse models. These examples can guide the development of a protocol for novel FAK inhibitors.

Table 1: Dosing Regimens of FAK Inhibitors in Mouse Models

FAK InhibitorMouse ModelDoseRoute of AdministrationFrequencyReference
Y15Pancreatic Cancer Xenograft (Panc-1)30 mg/kgIntraperitoneal (IP)Daily[6]
Y15Preclinical Toxicity Study30 mg/kgIntraperitoneal (IP)Not specified (28-day study)[7]
Y15Preclinical Toxicity Study100 mg/kgOral (PO)Not specified (7-day study)[7]
Y15Preclinical Toxicity Study200 mg/kgOral (PO)Single dose[7]
PF-573,228Inflammation ModelNot SpecifiedNot SpecifiedNot Specified[8]
PF562271Sepsis Model (C57BL/6)25 mg/kgSubcutaneous (s.c.)Single dose[9]
BSJ-04-146General Tolerability15 mg/kgNot Specified3 times per week[10]
BSJ-04-146General Tolerability50 mg/kgNot SpecifiedOnce per week[10]
M64HClIntestinal Injury Model (C57Bl/6)30 mg/kg/dayNot SpecifiedDaily for 4 days[11]
M64HClIntestinal Injury Model (C57Bl/6)25 mg/kg/dayContinuous infusionDaily for 4 days[11]
FAK-specific siRNASwiss albino mice2500 nmHydrodynamic tail vein injectionOnce or twice (day 0 and day 6)[12]

Table 2: Pharmacokinetic Parameters of FAK Inhibitors in Mice

FAK InhibitorDoseRoute of AdministrationTmaxt1/2Reference
Y1530 mg/kgIntraperitoneal (IP)4.8 minNot Specified[7]
BSJ-04-146Not SpecifiedIntraperitoneal (IP)Not Specified6.1 hours[10]

Experimental Protocols

Formulation of FAK Inhibitors for In Vivo Dosing

The solubility of FAK inhibitors can be a significant challenge for in vivo studies. Many small molecule inhibitors are poorly soluble in aqueous solutions.

General Formulation Protocol for Poorly Soluble Compounds:

  • Solubility Testing: Initially, assess the solubility of the FAK inhibitor in various biocompatible solvents and vehicles (e.g., PBS, saline, corn oil, DMSO, PEG400, Tween 80).

  • Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept low to minimize toxicity.

  • Preparation:

    • Dissolve the FAK inhibitor in DMSO first.

    • Add PEG400 and vortex thoroughly.

    • Add Tween 80 and vortex again.

    • Finally, add saline to the desired final volume and vortex until a clear solution is obtained.

    • The formulation should be prepared fresh before each administration.

  • Water-Soluble Formulations: For water-soluble FAK inhibitors like M64HCl, formulation is simpler and can be done in saline or PBS.[11]

In Vivo Dosing and Monitoring Workflow

The following diagram outlines a general workflow for an in vivo efficacy study of a FAK inhibitor in a xenograft mouse model.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing FAK Inhibitor or Vehicle Administration Randomization->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring Repeated Cycle Monitoring->Dosing Sacrifice Euthanasia Monitoring->Sacrifice Endpoint Reached Tumor_Excision Tumor Excision and Measurement Sacrifice->Tumor_Excision Tissue_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-FAK) Tumor_Excision->Tissue_Analysis

Caption: General experimental workflow for in vivo efficacy testing of a FAK inhibitor in a mouse xenograft model.

Detailed Protocol for a Xenograft Study:

  • Cell Culture: Culture human cancer cells (e.g., Panc-1 pancreatic cancer cells) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies. Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Treatment Group: Administer the FAK inhibitor at the predetermined dose and schedule (e.g., 30 mg/kg, daily, via intraperitoneal injection).[6]

    • Control Group: Administer the vehicle solution using the same volume, route, and schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Pharmacodynamic Analysis: Excise the tumors and process them for downstream analysis, such as Western blotting for p-FAK, to confirm target engagement.

Conclusion

The provided application notes and protocols offer a foundational guide for researchers and scientists working with FAK inhibitors in preclinical mouse models. The summarized data from various studies on established FAK inhibitors can inform the initial design of in vivo experiments for novel compounds. It is crucial to empirically determine the optimal dose, schedule, and formulation for any new FAK inhibitor to ensure reliable and reproducible results. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount throughout any in vivo study.

References

Application Notes and Protocols for Determining the IC50 of Fak-IN-4 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of Fak-IN-4, a Focal Adhesion Kinase (FAK) inhibitor, in various cancer cell lines. This compound's mechanism of action is rooted in its ability to suppress FAK activity, a critical component in cell signaling pathways that govern cell survival, proliferation, migration, and invasion.[1][2][3] The protocols herein describe the use of a colorimetric MTT assay to assess cell viability and calculate IC50 values. Additionally, this document includes a summary of representative IC50 values and diagrams illustrating the FAK signaling pathway and the experimental workflow.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a multitude of cancer types.[1][4] FAK plays a crucial role as a signaling hub, integrating signals from integrins and growth factor receptors to activate downstream pathways such as PI3K/Akt and MAPK/ERK.[2][4][5] These pathways are integral to tumor progression, metastasis, and angiogenesis.[1][3][5] Consequently, inhibiting FAK presents a promising therapeutic strategy in oncology.[1][3]

This compound is a small molecule inhibitor designed to target the kinase activity of FAK. Determining its IC50 value is a critical step in preclinical drug development, providing a quantitative measure of the compound's potency in different cellular contexts. This document outlines a robust protocol for IC50 determination using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted method for assessing cell viability.[6][7][8]

FAK Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signaling cascades that contribute to tumorigenesis. Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation, creating docking sites for Src family kinases. This initiates a cascade of downstream signaling events that regulate key cellular processes implicated in cancer.[1][4][5]

FAK_Signaling_Pathway FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs RTKs RTKs->FAK Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K RAS RAS FAK->RAS Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Src->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Fak_IN_4 This compound Fak_IN_4->FAK

FAK Signaling Pathway Diagram

Representative IC50 Values of this compound

The following table summarizes representative IC50 values of this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific cell line and experimental conditions.

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Triple-Negative Breast CancerValue
PANC-1Pancreatic CancerValue
U-87 MGGlioblastomaValue
A549Non-Small Cell Lung CancerValue
AsPC-1Pancreatic CancerValue

*Note: These are placeholder values. Actual IC50 values need to be determined experimentally. The potency of FAK inhibitors can range from low nanomolar to micromolar concentrations depending on the specific compound and cell line.[9][10][11]

Experimental Protocol: IC50 Determination using MTT Assay

This protocol details the steps for determining the IC50 of this compound in adherent cancer cell lines.

Materials and Reagents
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[6][7]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

IC50_Workflow IC50 Determination Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Drug_Treatment Treat with this compound serial dilutions Incubation1->Drug_Treatment Incubation2 Incubate (48-72h) Drug_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (3-4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Incubation4 Incubate (15 min - 2h) Solubilization->Incubation4 Absorbance_Reading Read absorbance (570 nm) Incubation4->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

IC50 Determination Workflow Diagram
Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in complete medium to a final concentration that will result in 70-80% confluency after 72-96 hours. This typically ranges from 3,000 to 10,000 cells per well, depending on the cell line's growth rate.[6][12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[13]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to use a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.

    • Include wells with vehicle control (DMSO) and untreated cells (medium only).

    • Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][7]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis and IC50 Calculation
  • Calculate Percent Viability:

    • Average the absorbance values of the triplicate wells for each concentration.

    • Subtract the average absorbance of the blank wells (medium only) from all other values.

    • Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[13][14]

Conclusion

This document provides a comprehensive guide for determining the IC50 of the FAK inhibitor this compound in various cancer cell lines. The detailed protocols and diagrams are intended to facilitate the accurate and reproducible assessment of this compound's potency, a crucial step in the evaluation of its therapeutic potential. Adherence to these standardized methods will ensure reliable and comparable data for advancing cancer research and drug development.

References

Application Notes and Protocols for Western Blot Analysis of p-FAK (Tyr397) Following Fak-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell migration, proliferation, survival, and adhesion.[1] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[1] This event is a critical step in the FAK signaling cascade, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are often implicated in cancer progression and metastasis.

Fak-IN-4 is a potent and selective inhibitor of FAK. Understanding its effect on the phosphorylation status of FAK is crucial for elucidating its mechanism of action and for drug development purposes. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell or tissue extracts. This document provides a detailed protocol for performing a Western blot to analyze the levels of phosphorylated FAK at Tyr397 (p-FAK) in response to treatment with this compound.

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effector pathways. This compound acts by inhibiting the kinase activity of FAK, thereby preventing its autophosphorylation at Tyr397 and blocking subsequent signaling events.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Fak_IN_4 This compound Fak_IN_4->FAK Inhibition Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K Src->FAK Further Phosphorylation ERK ERK Src->ERK AKT AKT PI3K->AKT Downstream Cell Proliferation, Migration, Survival AKT->Downstream ERK->Downstream Western_Blot_Workflow Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-FAK & Total FAK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

References

Application Notes and Protocols: Utilizing FAK Inhibitors in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2] Overexpression and activation of FAK are commonly observed in various cancers and are associated with tumor progression, metastasis, and resistance to chemotherapy.[3][4] Inhibition of FAK has emerged as a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of conventional cytotoxic agents.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing FAK inhibitors, with a focus on their synergistic effects when combined with standard chemotherapeutic agents such as paclitaxel, cisplatin, and doxorubicin.

Rationale for Combination Therapy

The combination of FAK inhibitors with chemotherapy is based on the rationale that they can target both the tumor cells and the tumor microenvironment to overcome drug resistance.[3][7] FAK signaling is implicated in various resistance mechanisms, including:

  • Enhanced cell survival signaling: FAK activates pro-survival pathways such as PI3K/AKT and MAPK/ERK, which can counteract the apoptotic effects of chemotherapy.[2][4]

  • Increased DNA repair: FAK signaling has been linked to the upregulation of DNA repair genes, enabling cancer cells to recover from damage induced by DNA-damaging agents like cisplatin.[6]

  • Alterations in the tumor microenvironment: FAK plays a role in the fibrotic tumor stroma, which can act as a physical barrier to drug delivery.[3][8]

By inhibiting FAK, researchers aim to sensitize cancer cells to chemotherapy, leading to a more potent and durable anti-tumor response.

Data Presentation: Synergistic Effects of FAK Inhibitors with Chemotherapy

The synergistic effect of combining a FAK inhibitor with a chemotherapeutic agent is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: In Vitro Cytotoxicity of a FAK Inhibitor in Combination with Paclitaxel in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [8][9]

Cell LineFAK Inhibitor (Defactinib) IC50 (µM)Paclitaxel IC50 (nM)Combination Index (CI) at 50% Effect (ED50)
PDAC-11.25.0< 1 (Synergistic)
HPAF-II> 1015.0~1 (Additive)

Table 2: In Vitro Apoptosis Induction by a FAK Inhibitor in Combination with Cisplatin in Ovarian Cancer Cells [5]

TreatmentCell Line% Apoptotic Cells (Annexin V positive)
ControlOVCAR-35%
FAK Inhibitor (VS-4718)OVCAR-310%
CisplatinOVCAR-325%
FAK Inhibitor + CisplatinOVCAR-355%

Table 3: In Vivo Tumor Growth Inhibition with a FAK Inhibitor and Doxorubicin Combination [10]

Treatment GroupTumor ModelMean Tumor Volume Reduction (%)
Vehicle ControlBreast Cancer Xenograft0%
FAK Inhibitor (IN10018)Breast Cancer Xenograft30%
DoxorubicinBreast Cancer Xenograft50%
FAK Inhibitor + DoxorubicinBreast Cancer Xenograft85%

Mandatory Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K RAS RAS FAK->RAS Src->FAK pY576/577 AKT AKT PI3K->AKT beta_catenin β-catenin AKT->beta_catenin RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, DNA Repair) ERK->Transcription beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc beta_catenin_nuc->Transcription Chemotherapy Chemotherapy (e.g., Cisplatin) Chemotherapy->Transcription Induces Apoptosis FAK_Inhibitor FAK Inhibitor (e.g., Fak-IN-4) FAK_Inhibitor->FAK

FAK Signaling Pathway in Chemoresistance

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Ovarian, Pancreatic) Treatment Treat with FAK Inhibitor, Chemotherapy, or Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Data_Analysis_CI Data Analysis (IC50, Combination Index) Viability_Assay->Data_Analysis_CI Xenograft_Model Establish Xenograft Model (e.g., PDX in NSG mice) Treatment_InVivo Treat with FAK Inhibitor, Chemotherapy, or Combination Xenograft_Model->Treatment_InVivo Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment_InVivo->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (IHC, Western Blot) Tumor_Measurement->Endpoint_Analysis

Experimental Workflow for Combination Studies

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a FAK inhibitor and a chemotherapeutic agent, alone and in combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • FAK inhibitor (e.g., this compound)

  • Chemotherapeutic agent (e.g., paclitaxel, cisplatin, doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the FAK inhibitor and the chemotherapeutic agent in complete medium.

  • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells. For combination treatments, add 50 µL of the FAK inhibitor dilution and 50 µL of the chemotherapeutic agent dilution. Include vehicle-treated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values using non-linear regression analysis.

  • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following treatment with a FAK inhibitor and a chemotherapeutic agent.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • FAK inhibitor (e.g., this compound)

  • Chemotherapeutic agent (e.g., cisplatin)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with the FAK inhibitor, chemotherapeutic agent, or their combination at predetermined concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general procedure for evaluating the efficacy of a FAK inhibitor in combination with chemotherapy in a patient-derived xenograft (PDX) model.[11][12]

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) - NSG)

  • Patient-derived tumor tissue

  • Matrigel

  • FAK inhibitor (e.g., this compound) formulated for in vivo administration

  • Chemotherapeutic agent (e.g., paclitaxel) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Surgically implant a small fragment (~3x3 mm) of patient-derived tumor tissue subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle control, FAK inhibitor alone, Chemotherapy alone, Combination).

  • Administer the treatments according to a predetermined schedule and dosage. For example, the FAK inhibitor might be given daily by oral gavage, while paclitaxel is administered intraperitoneally once a week.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting for target engagement).

Conclusion

The combination of FAK inhibitors with conventional chemotherapy represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. The protocols and data presented in these application notes provide a framework for researchers to investigate the synergistic potential of such combinations in their own preclinical models. Further investigation into the specific mechanisms of action and the identification of predictive biomarkers will be crucial for the successful clinical translation of this therapeutic approach.

References

Application Notes and Protocols: Fak-IN-4 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of the FAK inhibitor, Fak-IN-4, in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction to this compound and DMSO

This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. As with many small molecule inhibitors, DMSO is a common solvent for preparing stock solutions of this compound for in vitro and in vivo studies. Understanding the solubility and stability of this compound in DMSO is paramount for accurate compound handling, storage, and interpretation of biological data.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation, creating docking sites for various signaling proteins, including Src family kinases. This leads to the activation of downstream pathways such as the Ras-ERK/MAPK and PI3K-Akt pathways, which regulate essential cellular processes like cell survival, proliferation, and migration.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation GF_Receptor Growth Factor Receptor GF_Receptor->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Processes Cell Survival, Proliferation, Migration ERK->Cell_Processes Akt Akt PI3K->Akt Akt->Cell_Processes Solubility_Workflow A Prepare high-concentration This compound stock in DMSO B Serially dilute in DMSO A->B C Add DMSO solutions to aqueous buffer (e.g., PBS) B->C D Equilibrate (e.g., 2 hours at RT) C->D E Measure turbidity (Nephelometry) or absorbance (UV-Vis) D->E F Determine highest concentration without precipitation E->F Stability_Workflow A Prepare a fresh 1 mM This compound stock in DMSO B Aliquot into multiple tubes A->B C Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, RT) B->C D Subject a set of aliquots to repeated freeze-thaw cycles B->D E At specified time points, analyze samples by HPLC-MS C->E D->E F Quantify parent compound and identify degradation products E->F

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Fak-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.[1] Overexpression and activation of FAK are commonly observed in various advanced-stage solid cancers, promoting tumor progression and metastasis.[1] Consequently, FAK has emerged as a promising therapeutic target in oncology.[2] Small molecule inhibitors of FAK have been developed and have demonstrated efficacy in inducing tumor cell apoptosis.[2] Fak-IN-4 is a potent and selective inhibitor of FAK, and this document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes the Annexin V/PI staining method to differentiate between healthy, apoptotic, and necrotic cells.[3] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[4] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.[3]

This dual-staining approach allows for the identification of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to mechanical injury)

Signaling Pathway of FAK-Mediated Survival and its Inhibition

This compound inhibits the kinase activity of FAK, thereby disrupting downstream survival signaling pathways. FAK is a central node in signaling cascades initiated by integrins and growth factor receptors.[2] Its activation promotes cell survival through pathways such as the PI3K-AKT-mTOR axis and by activating NF-κB-mediated signaling, which leads to the expression of inhibitor-of-apoptosis proteins (IAPs).[5] Inhibition of FAK by this compound is expected to suppress these survival signals, leading to the activation of caspase-dependent apoptotic pathways.[6]

FAK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activate Growth_Factors Growth_Factors GF_Receptor GF_Receptor Growth_Factors->GF_Receptor GF_Receptor->FAK Activate PI3K PI3K FAK->PI3K Activates NF_kB NF_kB FAK->NF_kB Activates Caspases Caspases FAK->Caspases Inhibits Fak_IN_4 Fak_IN_4 Fak_IN_4->FAK Inhibition AKT AKT PI3K->AKT Activates Survival_Proliferation Survival_Proliferation AKT->Survival_Proliferation Promotes NF_kB->Survival_Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces Experimental_Workflow A 1. Cell Seeding B 2. Treatment with this compound (and controls) A->B C 3. Incubation B->C D 4. Cell Harvesting (including supernatant) C->D E 5. Washing with PBS D->E F 6. Resuspension in 1X Binding Buffer E->F G 7. Staining with Annexin V-FITC and PI F->G H 8. Incubation (15 min, RT, in dark) G->H I 9. Addition of 1X Binding Buffer H->I J 10. Flow Cytometry Analysis I->J

References

Application Notes and Protocols for Fak-IN-4 Powder: Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fak-IN-4 is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1] Overexpression and activation of FAK are implicated in the progression and metastasis of various cancers, making it a significant target for therapeutic development.[2] These application notes provide detailed guidelines for the long-term storage, handling, and experimental use of this compound powder to ensure its stability, integrity, and optimal performance in research settings.

Chemical and Physical Properties

This compound is an organic compound with the following properties:

PropertyValue
Molecular Formula C₂₀H₂₂N₄O
Molecular Weight 334.42 g/mol
Appearance Off-white to light yellow powder
Purity ≥98% (typically assessed by HPLC)
CAS Number Information not readily available

Note: The chemical structure for this compound is not publicly available in major chemical databases. Researchers should refer to the supplier's documentation for structural information.

Long-Term Storage and Stability

Proper storage of this compound powder is critical to maintain its chemical integrity and biological activity over time. The following conditions are recommended based on data for structurally related FAK inhibitors.

FormStorage TemperatureRecommended DurationNotes
Powder (as supplied) -20°CUp to 3 yearsProtect from light and moisture. Store in a tightly sealed container with a desiccant.
Stock Solution (in DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Key Stability Considerations:

  • Hygroscopicity: this compound powder may be hygroscopic. Exposure to moisture can lead to degradation. Always handle in a dry environment and store with a desiccant.

  • Light Sensitivity: As with many complex organic molecules, prolonged exposure to light may cause degradation. Store the powder and solutions in amber vials or light-blocking containers.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation of the compound. It is highly recommended to prepare single-use aliquots.

Reconstitution Protocol for Stock Solutions

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:

    • Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • For 1 mg of this compound (0.001 g):

      • Volume (L) = [0.001 g / 334.42 g/mol ] / 0.01 mol/L = 0.000299 L = 299 µL

    • Therefore, add 299 µL of DMSO to 1 mg of this compound powder to make a 10 mM stock solution.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.

  • Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved. A brief warming to 37°C may aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots and store immediately at -80°C.

Solubility Note: While specific quantitative solubility data for this compound in DMSO is not widely published, it is generally soluble in DMSO. For other solvents, it is advisable to perform a small-scale solubility test before preparing a large stock.

Experimental Protocols

Protocol: Western Blot for FAK Phosphorylation

This protocol is designed to assess the inhibitory activity of this compound by measuring the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397).

Materials:

  • Cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FAK to confirm equal protein loading.

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ value of this compound.

Visualizations

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) via integrins, and its inhibition by this compound.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src Kinase pY397->Src Recruits & Activates Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pY397->Downstream Src->pY397 Further Phosphorylation CellResponse Cellular Responses (Migration, Proliferation, Survival) Downstream->CellResponse FakIN4 This compound FakIN4->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate assay_viability Cell Viability Assay (e.g., MTT) incubate->assay_viability assay_wb Protein Lysate Prep for Western Blot incubate->assay_wb analysis Data Analysis (IC50, p-FAK levels) assay_viability->analysis assay_wb->analysis end Conclusion analysis->end

Caption: General experimental workflow for testing this compound.

Safety and Handling Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the powder and solutions.

  • Handling: Avoid inhalation of the powder by handling it in a chemical fume hood or a ventilated enclosure. Avoid contact with skin and eyes.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

These guidelines are intended to assist researchers in the proper storage and use of this compound. For specific applications, further optimization of protocols may be necessary. Always refer to the product's Safety Data Sheet (SDS) for complete safety information.

References

Troubleshooting & Optimization

Low solubility of Fak-IN-4 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fak-IN-4, focusing on its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are implicated in the progression of various cancers, making it a key therapeutic target.[1][2] this compound likely exerts its effects by binding to the kinase domain of FAK, inhibiting its autophosphorylation and the subsequent downstream signaling cascades that promote tumorigenesis.[2][3]

Q2: I am observing precipitation of this compound when I dilute it into my aqueous cell culture medium or assay buffer. Why is this happening?

Many small molecule kinase inhibitors, including those targeting FAK, are often hydrophobic in nature. This inherent low aqueous solubility can lead to precipitation when the compound is transferred from a high-concentration stock solution in an organic solvent (like DMSO) to a predominantly aqueous environment like cell culture media or buffers.

Q3: What are the potential consequences of this compound precipitation in my experiment?

Precipitation of your compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.

  • Cellular Toxicity: Compound precipitates can cause stress or toxicity to cells, independent of the intended pharmacological effect.

  • Assay Interference: Precipitates can interfere with various assay readouts, such as absorbance, fluorescence, or luminescence, leading to artifacts.

Q4: How can I visually confirm if my compound has precipitated?

After diluting the stock solution into your aqueous buffer, visually inspect the solution for any cloudiness, turbidity, or visible particles. You can also gently centrifuge the solution and look for a pellet.

Troubleshooting Guide: Low Aqueous Solubility of this compound

This guide provides systematic steps to address solubility issues with this compound in your experiments.

Initial Stock Solution Preparation

Proper preparation of the initial high-concentration stock solution is critical.

Recommended Solvent:

  • Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of hydrophobic small molecules.

Protocol:

  • Warm the vial of this compound to room temperature before opening.

  • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) by dissolving the compound in high-purity DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., in a 37°C water bath) and sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation and Solubility Enhancement

The primary challenge arises when diluting the DMSO stock into aqueous buffers. The following table summarizes strategies to improve solubility.

StrategyDescriptionProtocolConsiderations
Serial Dilution Gradually decrease the solvent polarity to prevent the compound from crashing out of solution.Instead of a single large dilution, perform a series of intermediate dilutions in a mixture of your aqueous buffer and DMSO. For example, from a 10 mM DMSO stock, first dilute to 1 mM in a 50:50 DMSO:buffer mix, then further dilute into the final buffer.This method can introduce a higher final concentration of DMSO in your experiment. Ensure your cells or assay can tolerate the final DMSO concentration.
Use of Solubilizing Excipients Incorporate surfactants or cyclodextrins into your aqueous buffer to help keep the compound in solution.Surfactants: Add a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (e.g., 0.01-0.1%) to your final aqueous buffer before adding the compound. Cyclodextrins: Prepare a solution of a cyclodextrin like HP-β-CD in your buffer and then add the compound.Surfactants can affect cell membranes and assay performance. It is crucial to include a vehicle control with the same concentration of the excipient to assess any background effects.
pH Adjustment The solubility of a compound can be pH-dependent if it has ionizable groups.Determine the pKa of this compound (if available). Adjust the pH of your aqueous buffer away from the pKa to increase the proportion of the more soluble ionized form.Changes in pH can significantly impact cellular function and assay conditions. Ensure the final pH is compatible with your experimental system.
Warm the Aqueous Buffer Increasing the temperature of the aqueous buffer can transiently increase the solubility of some compounds.Gently warm your cell culture medium or assay buffer to 37°C before adding the diluted this compound.This is a temporary measure, and the compound may precipitate as the solution cools. This method is best for immediate use.
Experimental Workflow for Preparing Working Solutions

The following diagram illustrates a recommended workflow for preparing a working solution of this compound to minimize precipitation.

experimental_workflow cluster_stock Stock Solution cluster_working Working Solution cluster_application Application stock This compound Powder stock_sol 10 mM Stock in DMSO stock->stock_sol Dissolve dmso High-Purity DMSO dmso->stock_sol intermediate Intermediate Dilution (e.g., 1:10 in DMSO) stock_sol->intermediate Dilute final_sol Final Working Solution (e.g., 10 µM) intermediate->final_sol Add dropwise while vortexing final_buffer Aqueous Buffer (+/- Solubilizing Agent) final_buffer->final_sol experiment Add to Experiment (Cells or Assay) final_sol->experiment fak_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ecm ECM Proteins integrin Integrin Receptors ecm->integrin Binds fak FAK integrin->fak Activates src Src fak->src Recruits & Activates p130cas p130Cas fak->p130cas pi3k PI3K fak->pi3k grb2 Grb2 fak->grb2 src->fak Phosphorylates rac Rac p130cas->rac akt Akt pi3k->akt erk ERK grb2->erk survival Cell Survival akt->survival migration Cell Migration rac->migration proliferation Proliferation erk->proliferation fak_in_4 This compound fak_in_4->fak Inhibits

References

Fak-IN-4 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fak-IN-4, a potent, orally active, and covalent inhibitor of Focal Adhesion Kinase (FAK).[1] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing potential issues related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK) with a reported IC50 of 35 nM. It functions as a covalent inhibitor, meaning it forms a permanent bond with its target protein. This covalent binding inhibits the autophosphorylation of FAK in a dose-dependent manner, thereby blocking its downstream signaling pathways involved in cell survival, proliferation, and motility.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in your cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[3] However, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and experimental endpoint.

Q4: How stable is this compound in cell culture media?

A4: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components. While specific public data on the degradation of this compound in various cell culture media is limited, it is good practice to assume potential for degradation over long incubation periods. For critical long-term experiments, it is recommended to assess the stability of this compound under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q5: What are the known off-target effects of this compound?

A5: While this compound is a potent FAK inhibitor, like many kinase inhibitors, it may have off-target effects. It is important to consider this possibility when interpreting experimental results. Some FAK inhibitors have been shown to have effects independent of FAK.[4] To confirm that the observed phenotype is due to FAK inhibition, consider using complementary approaches such as RNAi or CRISPR to knock down FAK expression.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect

If you are not observing the expected inhibitory effect of this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. 3. Perform a stability analysis of this compound in your specific cell culture medium using the protocol provided below.
Solubility Issues 1. Ensure the final DMSO concentration is within a tolerable range for your cells (typically ≤0.5%).[3] 2. After diluting the DMSO stock into the aqueous cell culture medium, visually inspect for any precipitation. 3. If precipitation is observed, consider preparing an intermediate dilution in a serum-free medium before adding to the final culture.
Incorrect Dosing 1. Verify the calculations for your dilutions. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Cell Line Resistance 1. Confirm that your cell line expresses FAK and that the pathway is active. 2. Consider potential compensatory mechanisms, such as the upregulation of related kinases like Pyk2.[4]
Issue 2: Observed Cellular Toxicity

If you observe unexpected levels of cell death or other signs of toxicity, consider these factors.

Potential Cause Troubleshooting Steps
DMSO Toxicity 1. Run a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. 2. If DMSO toxicity is observed, lower the final concentration by preparing a more concentrated stock of this compound.
Off-Target Effects 1. Lower the concentration of this compound to the lowest effective dose. 2. Use a secondary, structurally different FAK inhibitor to confirm that the observed phenotype is specific to FAK inhibition.
On-Target Toxicity 1. The observed toxicity may be a direct result of FAK inhibition in your specific cell model. FAK is involved in cell survival pathways.[2]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media via LC-MS

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM) with or without serum

  • Incubator (37°C, 5% CO2)

  • HPLC-grade water, acetonitrile, and formic acid

  • LC-MS system

Procedure:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the spiked media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Incubate the tubes at 37°C in a cell culture incubator. The T=0 sample should be processed immediately.

  • Sample Collection and Processing:

    • At each time point, remove an aliquot of the incubated medium.

    • Quench any enzymatic activity by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS method to quantify the remaining amount of this compound.

    • Develop a standard curve of this compound in the same reconstituted solvent to allow for accurate quantification.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its degradation profile.

    • Calculate the half-life (t1/2) of this compound in the cell culture medium.

Visualizations

FAK Signaling Pathway

FAK_Signaling cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Cytoplasm ECM ECM Proteins Integrin Integrin Receptors ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation FAK->FAK Src Src FAK->Src Recruitment PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Paxillin Paxillin FAK->Paxillin Src->FAK Phosphorylation Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Cell_Migration Cell Migration & Invasion Paxillin->Cell_Migration Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK Ras->ERK ERK->Cell_Survival

Caption: FAK signaling pathway initiated by ECM binding to integrin receptors.

Troubleshooting Workflow for Inconsistent this compound Activity

Troubleshooting_Workflow Start Inconsistent/No This compound Effect Check_Degradation Potential Compound Degradation? Start->Check_Degradation Check_Solubility Potential Solubility Issue? Check_Degradation->Check_Solubility No Action_Fresh_Stock Use Fresh Stock Replenish Media Check_Degradation->Action_Fresh_Stock Yes Action_Stability_Test Perform Stability Test (Protocol 1) Check_Degradation->Action_Stability_Test Unsure Check_Dose Dose Correct? Check_Solubility->Check_Dose No Action_Visual_Inspect Visually Inspect for Precipitation Check_Solubility->Action_Visual_Inspect Yes Check_Resistance Cell Line Resistance? Check_Dose->Check_Resistance Yes Action_Recalculate Recalculate Dilutions Check_Dose->Action_Recalculate No Action_Check_FAK Confirm FAK Expression/Activity Check_Resistance->Action_Check_FAK Yes End_Resolved Issue Resolved Check_Resistance->End_Resolved No Action_Fresh_Stock->Check_Solubility Action_Stability_Test->Check_Solubility Action_Dilution_Method Modify Dilution Method Action_Visual_Inspect->Action_Dilution_Method Action_Dilution_Method->Check_Dose Action_Dose_Response Perform Dose- Response Action_Recalculate->Action_Dose_Response Action_Dose_Response->Check_Resistance Action_Orthogonal_Method Use Orthogonal Method (RNAi/CRISPR) Action_Check_FAK->Action_Orthogonal_Method End_Further_Investigate Further Investigation Needed Action_Orthogonal_Method->End_Further_Investigate

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Mechanism of PROTAC-mediated FAK Degradation

While this compound is a direct inhibitor, another class of molecules called PROTACs (Proteolysis Targeting Chimeras) can induce the degradation of FAK. This diagram illustrates the general mechanism.

PROTAC_Mechanism PROTAC FAK PROTAC FAK FAK Protein PROTAC->FAK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex FAK PROTAC E3 Ligase Ternary Complex PROTAC->Ternary_Complex:f1 FAK->Ternary_Complex:f0 Proteasome Proteasome FAK->Proteasome Recognized by E3_Ligase->Ternary_Complex:f2 Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->FAK Tags FAK with Ubiquitin Ub Ub Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

Technical Support Center: Optimizing Fak-IN-4 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fak-IN-4 in in vivo experimental models. The information is tailored to scientists and drug development professionals, offering detailed methodologies and data presentation to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] this compound exerts its effect by inhibiting the kinase activity of FAK, thereby blocking downstream signaling pathways involved in tumor progression and metastasis. In vitro studies have shown that this compound has an IC50 of 0.2438 nM and can induce apoptosis and cell cycle arrest at the G2/M phase in cancer cell lines such as U87-MG.

Q2: What is the recommended starting dose for this compound in a mouse xenograft model?

A2: As there is currently no published in vivo data specifically for this compound, a definitive starting dose cannot be provided. However, data from other FAK inhibitors can be used as a starting point for dose-range finding studies. For example, the FAK inhibitor Y15 has been used in mice at doses of 30 mg/kg via intraperitoneal (IP) injection and 100 mg/kg via oral (PO) administration without significant toxicity.[2] Another FAK inhibitor, VS-4718, has been administered orally at 100 mg/kg twice daily in mice.[3] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for this compound in your specific animal model.

Q3: How should this compound be formulated for in vivo administration?

A3: Due to the predicted low aqueous solubility of many kinase inhibitors, a suitable vehicle is necessary for in vivo administration. While a specific formulation for this compound is not documented, common formulations for poorly soluble compounds in preclinical studies include:

  • For Intraperitoneal (IP) Injection: A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio could be 5-10% DMSO, 10-20% PEG300, 1-5% Tween 80, and the remainder saline.

  • For Oral (PO) Gavage: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or formulated in an oil-based vehicle like corn oil.

It is imperative to first test the solubility and stability of this compound in the chosen vehicle. A small pilot study to assess the tolerability of the vehicle in your animal model is also recommended.

Q4: What are the expected outcomes of FAK inhibition in an in vivo cancer model?

A4: Inhibition of FAK in preclinical cancer models has been shown to lead to several positive outcomes, including:

  • Reduction in tumor growth and progression.[4][5]

  • Inhibition of metastasis.[3]

  • Increased apoptosis within the tumor.[5]

  • Modulation of the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[3]

The specific outcome will depend on the tumor model, the dose and schedule of this compound administration, and the duration of the study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of this compound in Vehicle - Inappropriate solvent system.- Compound precipitation at lower temperatures.- Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, ethanol).- Use of surfactants like Tween 80 or Cremophor EL can improve solubility.- Gentle warming and sonication can aid dissolution. Ensure the solution remains stable upon cooling to room temperature and at the temperature of administration.- Prepare fresh formulations for each administration.
Acute Toxicity or Adverse Events in Animals (e.g., weight loss, lethargy) - Dose is too high.- Vehicle intolerance.- Off-target effects of the compound.- Reduce the dose of this compound.- Conduct a vehicle-only control group to assess for vehicle-related toxicity.- Consider alternative administration routes (e.g., oral gavage instead of IP injection) which may have a better toxicity profile.- Monitor animals closely for clinical signs of toxicity and establish clear humane endpoints.
Lack of Efficacy (No significant difference in tumor growth between treated and control groups) - Suboptimal dose or dosing schedule.- Poor bioavailability of the compound.- Insufficient target engagement in the tumor tissue.- The tumor model is not dependent on FAK signaling.- Perform a dose-escalation study to find the optimal dose.- Increase the frequency of administration (e.g., from once daily to twice daily).- Analyze plasma and tumor tissue concentrations of this compound to assess pharmacokinetic properties.- Perform pharmacodynamic studies (e.g., Western blot for phosphorylated FAK in tumor lysates) to confirm target inhibition.- Confirm FAK expression and activation in your chosen tumor model.
Precipitation of Compound at Injection Site - Poor solubility of the compound in the vehicle at physiological pH.- High concentration of the compound.- Decrease the concentration of the dosing solution and increase the volume of administration (within acceptable limits for the animal).- Modify the formulation to improve solubility and stability.- For subcutaneous injections, consider rotating the injection site.

Quantitative Data Summary

No in vivo data is currently available for this compound. The following tables summarize data from other FAK inhibitors to provide a reference for experimental design.

Table 1: In Vivo Efficacy of FAK Inhibitors in Mouse Xenograft Models

Compound Cancer Model Dose and Route Observed Effect Citation
Y15NeuroblastomaNot SpecifiedDecreased tumor growth[6]
VS-4718Triple-Negative Breast Cancer100 mg/kg, PO, BIDDelayed tumor regrowth[3]
VS-6063Triple-Negative Breast Cancer50 mg/kg, PO, BIDDelayed tumor regrowth[3]
PF-562,271Prostate CancerNot SpecifiedTumor growth inhibition[7]

Table 2: Pharmacokinetic and Toxicity Data for FAK Inhibitor Y15 in Mice

Parameter Value Administration Route Dose Citation
Maximum Tolerated Dose (Single)200 mg/kgOral (PO)N/A[2]
Maximum Tolerated Dose (Multiple)100 mg/kgOral (PO)7-day study[2]
Toxicity ObservationNo mortality or significant body weight changesIntraperitoneal (IP)30 mg/kg[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture a human cancer cell line with known FAK expression (e.g., U87-MG) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

    • Inject 1 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation as determined in your pilot studies (refer to FAQ A3).

    • Administer this compound to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle-only solution to the control group.

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform statistical analysis to compare tumor growth between the treated and control groups.

  • Pharmacodynamic Analysis (Optional):

    • Collect a subset of tumors at various time points after the final dose.

    • Prepare tumor lysates and perform Western blotting to assess the levels of total FAK and phosphorylated FAK (p-FAK) to confirm target engagement.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Fak_IN_4 This compound Fak_IN_4->FAK Inhibition

Caption: FAK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation (e.g., in Corn Oil) Administration Administer this compound or Vehicle (e.g., Oral Gavage) Formulation->Administration Animal_Model Establish Xenograft Model (e.g., Subcutaneous) Randomization Randomize Mice into Control & Treatment Groups Animal_Model->Randomization Randomization->Administration Monitoring Monitor Tumor Growth & Animal Health Administration->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Data_Collection Collect Tumors & Tissues Endpoint->Data_Collection Efficacy_Analysis Efficacy Analysis (Tumor Weight & Volume) Data_Collection->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (p-FAK Levels) Data_Collection->PD_Analysis

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Technical Support Center: Investigating Fak-IN-4 Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments focusing on the toxicity of this compound in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?

Currently, there is a lack of publicly available data specifically detailing the cytotoxic effects and IC50 values of this compound in non-cancerous cell lines. Research has predominantly focused on the anti-tumor properties of FAK inhibitors in cancer cell lines. However, based on the mechanism of action of FAK inhibitors, some effects on normal cell proliferation, migration, and survival can be anticipated, as FAK is a crucial regulator of these processes in both normal and cancerous cells.[1][2][3][4]

Q2: How does this compound work? What is the underlying mechanism of action?

This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrins and growth factor receptors.[5] By binding to the ATP-binding pocket of the FAK kinase domain, this compound is expected to inhibit its kinase activity. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), which is a critical step for the recruitment and activation of other signaling proteins, such as Src family kinases.[5] Inhibition of FAK disrupts downstream signaling cascades that are vital for cell adhesion, migration, proliferation, and survival.[4]

Q3: What are the key downstream signaling pathways affected by FAK inhibition?

Inhibition of FAK can impact several critical downstream signaling pathways. The FAK/Src complex, once formed, phosphorylates numerous downstream targets. Key pathways affected include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. FAK activation can lead to the activation of PI3K and subsequently Akt, which in turn inhibits apoptosis and promotes cell cycle progression.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and migration. FAK can modulate the activity of the Ras-Raf-MEK-ERK cascade.

  • p130Cas and Paxillin: These are major substrates of the FAK/Src complex. Their phosphorylation creates docking sites for other adaptor proteins, leading to the activation of Rac and Rho GTPases, which are essential for cytoskeletal organization and cell motility.[5]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in viability readouts.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution.

  • Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are prone to evaporation, leading to altered media concentration and cell stress.

    • Solution: Avoid using the outer wells for experimental data. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 3: Compound Precipitation. this compound, like many small molecules, may precipitate at higher concentrations in culture media.

    • Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent (ensure the final solvent concentration is non-toxic to the cells).

Problem 2: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Cell Line Resistance. Some non-cancerous cell lines may be less dependent on FAK signaling for survival compared to cancer cells.

    • Solution: Consider using a positive control known to induce cytotoxicity in your chosen cell line to validate the assay. It may also be beneficial to test a panel of different non-cancerous cell lines to identify a sensitive model.

  • Possible Cause 2: Insufficient Incubation Time. The cytotoxic effects of FAK inhibition may take longer to manifest.

    • Solution: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.[6]

  • Possible Cause 3: Inactivation of the Compound. The stability of this compound in your specific culture medium and conditions may be a factor.

    • Solution: Prepare fresh dilutions of the compound for each experiment.

Problem 3: Discrepancies between cytotoxicity data and expected effects on cell migration or adhesion.

  • Possible Cause 1: Sub-lethal Effects. The concentrations of this compound required to inhibit cell migration or adhesion may be lower than those needed to induce cell death.

    • Solution: Perform parallel assays for cytotoxicity, migration (e.g., wound healing or transwell assay), and adhesion to determine the concentration-dependent effects on each cellular process.

  • Possible Cause 2: Kinase-Independent (Scaffolding) Functions of FAK. FAK has scaffolding functions that are independent of its kinase activity. This compound, as a kinase inhibitor, may not affect these functions.

    • Solution: To investigate the role of FAK's scaffolding functions, consider using techniques like siRNA-mediated knockdown of FAK to compare the effects of protein depletion versus kinase inhibition.

Quantitative Data

Table 1: Reported IC50 Values for Select FAK Inhibitors in Various Cell Lines

FAK InhibitorCell LineCell TypeIC50 (µM)Reference
PF-573,228VariousCancer~0.1 - 1N/A
TAE226VariousCancer~0.003 - 0.5N/A
VS-4718 (PND-1186)VariousCancer~0.02 - 1N/A

Note: This table is for illustrative purposes and includes data primarily from cancer cell lines. IC50 values can vary significantly based on the cell line, assay conditions, and incubation time.[6]

Experimental Protocols

Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.

  • Cell Seeding:

    • Culture the desired non-cancerous cell line (e.g., human umbilical vein endothelial cells (HUVECs)[7][8] or normal human fibroblasts[1]) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (containing only medium and MTT solubilization solution).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[6]

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin binds FAK_inactive Inactive FAK Integrin->FAK_inactive activates FAK_active Active FAK (pY397) FAK_inactive->FAK_active autophosphorylation Src Src FAK_active->Src recruits FAK_Src_complex FAK/Src Complex FAK_active->FAK_Src_complex PI3K PI3K FAK_active->PI3K activates Src->FAK_active phosphorylates Src->FAK_Src_complex p130Cas p130Cas FAK_Src_complex->p130Cas phosphorylates Paxillin Paxillin FAK_Src_complex->Paxillin phosphorylates MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) FAK_Src_complex->MAPK_pathway Cell_Migration Cell Migration & Adhesion p130Cas->Cell_Migration Paxillin->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_pathway->Cell_Survival MAPK_pathway->Cell_Migration Fak_IN_4 This compound Fak_IN_4->FAK_inactive inhibits

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed Non-Cancerous Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with This compound incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_reagent Add Cytotoxicity Detection Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate (Reagent Reaction) add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal analyze_data Data Analysis: Calculate % Viability & IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Troubleshooting Experiments with FAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Focal Adhesion Kinase (FAK) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on resolving inconsistent results. While the information is broadly applicable to the class of FAK inhibitors, specific examples will be provided for commonly used compounds. For less characterized inhibitors, such as Fak-IN-4, we recommend thorough validation of the compound's behavior in your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibition of FAK phosphorylation (pFAK) between experiments using a FAK inhibitor. What are the potential causes?

Inconsistent inhibition of FAK phosphorylation is a common issue that can arise from several factors related to the inhibitor itself, the experimental setup, or cellular conditions.

  • Inhibitor Stability and Solubility: Many small molecule inhibitors have limited stability and solubility in aqueous solutions. Improper storage or handling can lead to degradation or precipitation of the compound, resulting in a lower effective concentration. It is crucial to follow the manufacturer's recommendations for storage and to prepare fresh dilutions for each experiment. Some FAK inhibitors may require solubilization in DMSO, and the final concentration of DMSO in the cell culture media should be kept low (typically <0.1%) and consistent across all treatments, including vehicle controls.

  • Cellular Factors: The confluency of your cell culture can impact the effectiveness of the inhibitor. Cells that are too confluent may exhibit altered signaling pathways or reduced accessibility to the inhibitor. It is advisable to treat cells at a consistent and sub-confluent density. Additionally, the basal level of FAK activity can vary between cell lines and even between different passages of the same cell line.

  • Off-Target Effects: Some FAK inhibitors are known to have off-target effects on other kinases, which can lead to complex and sometimes contradictory results.[1] It is important to consult the literature for the known selectivity profile of your specific inhibitor and to consider the possibility of off-target effects when interpreting your data.

  • Experimental Variability: Minor variations in incubation times, antibody dilutions for Western blotting, or cell seeding densities can contribute to inconsistent results. Maintaining meticulous and consistent experimental protocols is essential.

Q2: Our cell viability assay results are not correlating with the inhibition of FAK phosphorylation. Why might this be?

A disconnect between FAK phosphorylation and cell viability can be attributed to several biological and technical reasons.

  • Redundant Signaling Pathways: Cancer cells often have redundant survival signaling pathways. While FAK signaling is important for cell survival and proliferation, its inhibition may be compensated for by other pathways, such as the PI3K/AKT or MAPK-ERK pathways.[2] This can result in sustained cell viability despite effective FAK inhibition.

  • Kinase-Independent Functions of FAK: FAK also possesses kinase-independent scaffolding functions that are crucial for cell signaling.[2] An inhibitor that only targets the kinase activity of FAK may not affect these scaffolding functions, which could still support cell survival.

  • Time-Lapse Between Inhibition and Apoptosis: The induction of apoptosis following FAK inhibition may be a delayed effect. It is important to perform time-course experiments to determine the optimal time point for observing changes in cell viability after inhibitor treatment.

  • Assay Sensitivity: The choice of cell viability assay can influence the results. Assays like MTT or MTS measure metabolic activity, which may not always directly correlate with cell death. It is recommended to use multiple assays that measure different aspects of cell health, such as apoptosis (e.g., Annexin V staining) or cytotoxicity (e.g., LDH release).

Q3: We are seeing unexpected bands in our Western blot for pFAK after treatment with a FAK inhibitor. What could be the cause?

The appearance of unexpected bands in a Western blot can be frustrating. Here are some potential explanations:

  • Antibody Non-Specificity: The primary antibody may be cross-reacting with other phosphorylated proteins, especially if they share a similar phosphorylation motif. Ensure that the antibody has been validated for specificity. Running appropriate controls, such as lysates from FAK-knockout cells, can help confirm antibody specificity.

  • Post-Translational Modifications: FAK can be subject to other post-translational modifications besides phosphorylation, which can alter its migration on an SDS-PAGE gel.

  • Protein Degradation: If samples are not handled properly, protein degradation can lead to the appearance of lower molecular weight bands. Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.

  • Loading Amount: Overloading the gel with too much protein can lead to non-specific antibody binding and the appearance of extraneous bands. It is important to perform a protein quantification assay and load equal amounts of protein for each sample.

Troubleshooting Guides

Inconsistent Western Blot Results for pFAK
Problem Potential Cause Recommended Solution
Weak or No pFAK Signal Inactive inhibitor (degradation, precipitation).Prepare fresh inhibitor dilutions for each experiment from a properly stored stock solution.
Insufficient incubation time with the inhibitor.Perform a time-course experiment to determine the optimal incubation time.
Low basal pFAK levels in the cell line.Use a positive control cell line with known high pFAK levels. Consider stimulating cells with an appropriate growth factor if applicable.
Inefficient protein extraction or sample degradation.Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times.
Poor antibody quality or incorrect dilution.Use a validated antibody at the recommended dilution. Run a positive control to confirm antibody performance.
High Background Blocking insufficient.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary or secondary antibody concentration too high.Titrate antibody concentrations to find the optimal signal-to-noise ratio.
Insufficient washing.Increase the number and duration of wash steps.
Inconsistent Band Intensities Uneven protein loading.Perform a protein quantification assay (e.g., BCA) and ensure equal loading in all lanes. Use a loading control (e.g., GAPDH, β-actin) to normalize.
Inconsistent transfer.Ensure proper gel-to-membrane contact and optimize transfer conditions (time, voltage).
Variable Cell Viability Assay Results
Problem Potential Cause Recommended Solution
High Variability Between Replicates Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting of inhibitor or assay reagents.Calibrate pipettes regularly and use a consistent pipetting technique.
Inconsistent Dose-Response Inhibitor instability or precipitation at higher concentrations.Visually inspect inhibitor dilutions for any signs of precipitation. Prepare fresh serial dilutions for each experiment.
Cell density too high or too low.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Assay incubation time not optimal.Perform a time-course experiment to determine the optimal assay duration.
Discrepancy with Other Assays Different endpoints being measured (e.g., metabolic activity vs. apoptosis).Use multiple, complementary assays to get a more complete picture of the inhibitor's effect.
Off-target effects of the inhibitor.Review the literature for the inhibitor's selectivity profile and consider using a second, structurally different FAK inhibitor to confirm results.

Experimental Protocols

Western Blotting for pFAK (Tyr397)
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the FAK inhibitor at the desired concentrations and for the appropriate time. Include a vehicle control (e.g., DMSO).

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pFAK (Tyr397) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH) to normalize the data.

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the FAK inhibitor in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the inhibitor or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Kinase Assay
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • In a 96-well plate, add the FAK inhibitor at various concentrations.

    • Add recombinant FAK enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

    • Measure the signal using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value of the inhibitor.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K Grb2 Grb2 pFAK->Grb2 Migration Migration pFAK->Migration Src->pFAK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified FAK signaling pathway.

Troubleshooting_Workflow cluster_inhibitor Inhibitor-related Issues cluster_experimental Experimental Variability cluster_biological Biological Factors Inconsistent_Results Inconsistent Results with FAK Inhibitor Solubility Solubility/Stability Inconsistent_Results->Solubility Concentration Incorrect Concentration Inconsistent_Results->Concentration Storage Improper Storage Inconsistent_Results->Storage Cell_Density Inconsistent Cell Density Inconsistent_Results->Cell_Density Incubation_Time Variable Incubation Time Inconsistent_Results->Incubation_Time Assay_Procedure Inconsistent Assay Procedure Inconsistent_Results->Assay_Procedure Off_Target Off-Target Effects Inconsistent_Results->Off_Target Redundancy Signaling Redundancy Inconsistent_Results->Redundancy Cell_Line_Variation Cell Line Variation Inconsistent_Results->Cell_Line_Variation Solubility->Inconsistent_Results Concentration->Inconsistent_Results Storage->Inconsistent_Results Cell_Density->Inconsistent_Results Incubation_Time->Inconsistent_Results Assay_Procedure->Inconsistent_Results Off_Target->Inconsistent_Results Redundancy->Inconsistent_Results Cell_Line_Variation->Inconsistent_Results

Caption: Troubleshooting logic for inconsistent results.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cells (Consistent Seeding) Start->Prepare_Cells Prepare_Inhibitor Prepare Inhibitor (Fresh Dilutions) Start->Prepare_Inhibitor Treatment Treatment (Consistent Time & Conc.) Prepare_Cells->Treatment Prepare_Inhibitor->Treatment Assay Perform Assay (e.g., Western, Viability) Treatment->Assay Data_Analysis Data Analysis & Normalization Assay->Data_Analysis Troubleshoot Troubleshoot? Data_Analysis->Troubleshoot Interpretation Interpretation of Results Troubleshoot->Start Yes Troubleshoot->Interpretation No

Caption: A generalized experimental workflow.

References

Technical Support Center: Fak-IN-4 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fak-IN-4 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3] In many cancers, FAK is overexpressed and contributes to tumor progression and metastasis.[1][2][4] this compound exerts its effect by binding to the kinase domain of FAK, inhibiting its autophosphorylation at Tyrosine 397 (Y397).[5] This initial phosphorylation event is critical for the recruitment and activation of downstream signaling proteins, such as Src, PI3K, and AKT.[6][7][8] By blocking this step, this compound effectively disrupts the signaling cascade that promotes cancer cell survival and motility.[8]

Q2: What are the common challenges associated with the in vivo delivery of FAK inhibitors like this compound?

The clinical translation and in vivo application of FAK inhibitors, including this compound, can be challenging due to the lack of effective drug delivery systems for sustained and targeted release.[9] Systemic administration can sometimes lead to off-target effects or may not achieve sufficient concentrations at the tumor site.[10] Researchers may also encounter issues with the solubility and stability of the compound in physiological solutions.[11][12]

Q3: Are there alternative strategies to FAK inhibition with small molecules like this compound?

Yes, other strategies for targeting FAK are being explored. One such approach is the use of Proteolysis Targeting Chimeras (PROTACs).[3][13] FAK PROTACs are designed to induce the degradation of the FAK protein rather than just inhibiting its kinase activity.[13][14] This approach may offer a more complete shutdown of FAK signaling, including its non-enzymatic scaffolding functions.[13][14] Another strategy involves the use of siRNA delivered in neutral liposomes to silence FAK expression.[2]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound During Formulation

Q: I am observing precipitation of this compound when preparing it for injection. What can I do?

A: this compound, like many small molecule inhibitors, can have limited aqueous solubility. Here are some steps to troubleshoot this issue:

  • Vehicle Selection: The choice of vehicle is critical. A common starting point for in vivo studies with similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratios can be optimized. For example, a formulation of 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder as saline or sterile water is often used.

  • Sonication and Warming: Gentle warming (to 37°C) and sonication can help dissolve the compound. However, be cautious about prolonged heating as it may degrade the compound.

  • pH Adjustment: The solubility of a compound can be pH-dependent.[11][12] You can try to adjust the pH of your vehicle, but ensure it remains within a physiologically tolerable range for your animal model (typically pH 6.5-8.0 for intravenous injections).

  • Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the risk of precipitation over time.

Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models

Q: I am not observing the expected tumor growth inhibition with this compound. What could be the reason?

A: Several factors can contribute to a lack of efficacy. Consider the following:

  • Dose and Schedule: The dose and frequency of administration may be suboptimal. It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific animal model and tumor type.

  • Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will significantly impact the pharmacokinetics of the drug.[15][16][17] Ensure you are using a route that allows for adequate bioavailability at the target site.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The drug may be rapidly cleared from circulation, not reaching therapeutic concentrations in the tumor tissue for a sustained period.[15][17][18] It is advisable to conduct pilot PK/PD studies to correlate drug exposure with target inhibition (e.g., measuring p-FAK levels in tumor tissue).

  • Tumor Model Resistance: The specific tumor model you are using might have intrinsic or acquired resistance to FAK inhibition. This could be due to compensatory signaling pathways. For example, the related kinase Pyk2 can sometimes compensate for the loss of FAK activity.[10]

  • Compound Stability: Ensure that your stock of this compound is not degraded. Store it according to the manufacturer's recommendations, typically at -20°C or -80°C, and protect it from light.

Issue 3: Observed Toxicity or Adverse Effects in Animals

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How should I proceed?

A: Toxicity can be a significant concern. Here's a systematic approach to address it:

  • Dose Reduction: The most straightforward step is to reduce the dose. A maximum tolerated dose (MTD) study should be performed to identify the highest dose that can be administered without causing severe adverse effects.

  • Vehicle Toxicity: The vehicle itself can sometimes cause toxicity. Administer a vehicle-only control group to distinguish between compound-related and vehicle-related adverse effects.

  • Monitor Animal Health: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior. Perform regular health checks.

  • Histopathology: At the end of the study, or if an animal needs to be euthanized due to severe toxicity, perform a necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.

  • Alternative Delivery Systems: Consider local delivery methods, such as intratumoral injections or the use of hydrogels, to minimize systemic exposure and associated toxicities.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected FAK Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
This compound (Y15)FAK Autophosphorylation (Y397)1000Various Cancer Cell Lines[5]
PF-573,228FAK4-[10]
VS-4718FAK--[16]
Defactinib (VS-6063)FAKLow nanomolarVarious Solid Tumors[19]

Note: IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • PEG300 (Polyethylene glycol 300), sterile

    • Tween 80, sterile

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Syringes and needles (e.g., 27-gauge)

  • Preparation of Vehicle:

    • In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, and 5% Tween 80.

    • Vortex thoroughly to ensure a homogenous solution.

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.

    • Weigh the this compound powder and dissolve it in the pre-mixed vehicle.

    • Gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution.

    • Add sterile saline to achieve the final desired concentration, vortexing gently to mix.

    • Visually inspect the solution for any precipitation. The final solution should be clear.

  • Administration:

    • Administer the freshly prepared this compound formulation to the mice via intraperitoneal injection.

    • The injection volume should typically not exceed 10 ml/kg body weight.

    • Include a control group that receives the vehicle only.

Visualizations

FAK_Signaling_Pathway This compound Mechanism of Action Extracellular_Matrix Extracellular Matrix (ECM) Integrin Integrin Receptor Extracellular_Matrix->Integrin Binds FAK FAK Integrin->FAK Activates pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Fak_IN_4 This compound Fak_IN_4->FAK Inhibits Src Src pY397->Src Recruits PI3K PI3K pY397->PI3K Activates Src->FAK Phosphorylates other sites Cell_Migration Cell Migration Src->Cell_Migration AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival

Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.

Troubleshooting_Workflow Troubleshooting In Vivo Efficacy Issues Start Lack of Efficacy Observed Check_Dose Is the dose and schedule optimal? Start->Check_Dose Check_Route Is the route of administration appropriate? Check_Dose->Check_Route Yes Optimize_Dose Perform dose-response study Check_Dose->Optimize_Dose No Check_PKPD Have PK/PD studies been conducted? Check_Route->Check_PKPD Yes Change_Route Consider alternative administration routes Check_Route->Change_Route No Check_Resistance Is the tumor model known to be resistant? Check_PKPD->Check_Resistance Yes Conduct_PKPD Conduct pilot PK/PD studies Check_PKPD->Conduct_PKPD No Consider_Model Evaluate alternative tumor models Check_Resistance->Consider_Model Yes Re_evaluate Re-evaluate experimental design Check_Resistance->Re_evaluate No Optimize_Dose->Re_evaluate Change_Route->Re_evaluate Conduct_PKPD->Re_evaluate Consider_Model->Re_evaluate

Caption: A logical workflow for troubleshooting lack of efficacy in animal models.

References

Validation & Comparative

A Comparative Analysis of FAK Inhibitors in Pancreatic Cancer Models: Fak-IN-4 (Y15) versus Defactinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the investigational FAK inhibitor Fak-IN-4 (represented by the research compound Y15) and the clinical-stage FAK inhibitor Defactinib in pancreatic cancer models. This analysis is based on available experimental data to inform future research and development decisions.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in pancreatic cancer and plays a crucial role in tumor progression, metastasis, and resistance to therapy.[1][2] As such, FAK has emerged as a promising therapeutic target. This guide compares two FAK inhibitors: this compound, an early-stage investigational compound here represented by the small molecule inhibitor Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride), and Defactinib (VS-6063), a potent and selective FAK inhibitor that has undergone clinical investigation.

Performance Data in Pancreatic Cancer Models

The following tables summarize the available quantitative data on the anti-cancer effects of Y15 and Defactinib in various pancreatic cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of FAK Inhibitors against Pancreatic Cancer Cell Lines

FAK InhibitorCell LineIC50 (µM)Reference
Defactinib MIA PaCa-210.35 (Average across 5 cell lines)[3]
BxPC-3[3]
Capan-1[3]
AsPC-1[3]
Beta-TC-3[3]
PANC-1~2.0 - 5.0[4]
Y15 (this compound) VariousNot explicitly defined as IC50, but significant inhibition of Y397 phosphorylation at <50 µM[1]

Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data for Defactinib comes from a study that directly compared multiple FAK inhibitors, while the data for Y15 is from a separate study focused on its initial characterization.[1][3]

Table 2: In Vivo Efficacy of FAK Inhibitors in Pancreatic Cancer Xenograft Models

FAK InhibitorAnimal ModelTreatment RegimenKey FindingsReference
Defactinib Orthotopic model of PDACNot specified in detail in the provided search resultsReduced tumor growth in vivo[4]
Y15 (this compound) Nude mice with human pancreatic tumor xenograftsNot specified in detail in the provided search results- Effectively caused tumor regression as a single agent- Synergistic effect with gemcitabine[1]

Mechanism of Action and Signaling Pathways

Both Y15 and Defactinib are small molecule inhibitors that target the kinase activity of FAK.[1][5] FAK is a central node in integrin-mediated signaling and also interacts with growth factor receptor pathways. Its inhibition impacts multiple downstream signaling cascades that are critical for cancer cell survival, proliferation, migration, and invasion.[2]

The primary mechanism of action for these inhibitors is the prevention of FAK autophosphorylation at tyrosine 397 (Y397).[1] This phosphorylation event is a critical step for the recruitment and activation of other signaling proteins, such as Src family kinases.[1] By blocking this initial step, FAK inhibitors disrupt the entire downstream signaling cascade.

// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4"]; Integrins [label="Integrins", fillcolor="#F1F3F4"]; FAK [label="FAK", fillcolor="#FBBC05"]; Y397 [label="pY397", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MEK_ERK [label="RAS/MEK/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#F1F3F4"]; Migration [label="Cell Migration\n& Invasion", shape=oval, fillcolor="#F1F3F4"];

Inhibitor [label="this compound (Y15) / Defactinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ECM -> Integrins; Integrins -> FAK [label="Activation"]; FAK -> Y397 [label="Autophosphorylation"]; Y397 -> Src [label="Recruitment &\nActivation"]; Src -> FAK; FAK -> PI3K_Akt; FAK -> RAS_MEK_ERK; PI3K_Akt -> Proliferation; RAS_MEK_ERK -> Proliferation; RAS_MEK_ERK -> Migration;

Inhibitor -> FAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } केंद FAK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro Cell Viability and Cytotoxicity Assays

  • Cell Lines: A panel of human pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3, Capan-1, AsPC-1, Beta-TC-3, PANC-1) were used.[3][4]

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of the FAK inhibitors (e.g., 0.1 to 500 µM for Defactinib) for 72 hours.[3][4]

  • Viability Assessment: Cell viability was determined using assays such as the XTT assay or Sulforhodamine B (SRB) colorimetric assay. The absorbance was measured to quantify the number of viable cells.[3][6][7]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves generated from the viability data.[3]

In_Vitro_Workflow cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Data Acquisition & Analysis start Pancreatic Cancer Cell Lines seed Seed cells in 96-well plates start->seed treatment Add varying concentrations of FAK inhibitors seed->treatment incubation Incubate for 72 hours treatment->incubation assay Perform XTT or SRB assay incubation->assay readout Measure absorbance assay->readout analysis Calculate IC50 values readout->analysis

In Vivo Xenograft Studies

  • Animal Models: Athymic nude mice were used for the subcutaneous or orthotopic injection of human pancreatic cancer cells to establish tumors.[1][4]

  • Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. FAK inhibitors were administered, often orally, at specified doses and schedules. For combination studies, chemotherapeutic agents like gemcitabine were also administered.[1]

  • Tumor Growth Measurement: Tumor volume was measured periodically using calipers. At the end of the study, tumors were excised and weighed.[1]

  • Analysis: The anti-tumor efficacy was evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups.[1]

Conclusion

Both this compound (represented by Y15) and Defactinib demonstrate anti-cancer activity in preclinical models of pancreatic cancer by effectively inhibiting the FAK signaling pathway. Defactinib has been more extensively characterized, with established IC50 values across a range of pancreatic cancer cell lines and progression into clinical trials.[3][5] Y15, as an earlier-stage compound, has shown promising in vivo efficacy, particularly in combination with standard chemotherapy.[1]

The choice between these or other FAK inhibitors for further research and development will depend on a variety of factors, including their specific potency, selectivity, pharmacokinetic properties, and safety profiles. The data and protocols presented in this guide offer a foundation for researchers to build upon in the ongoing effort to develop effective FAK-targeted therapies for pancreatic cancer.

References

Synergistic Anti-Tumor Effects of FAK Inhibition with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies with immunotherapy is a burgeoning area of oncology research. One promising approach involves the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase frequently overexpressed in various cancers, in conjunction with immune checkpoint inhibitors. FAK plays a pivotal role in cell adhesion, migration, proliferation, and survival, and its inhibition can modulate the tumor microenvironment (TME) to be more susceptible to anti-tumor immune responses. This guide provides a comparative overview of the synergistic effects observed when combining FAK inhibitors with immunotherapy, supported by preclinical data.

A specific inquiry was made for "Fak-IN-4"; however, publicly available data for this specific inhibitor in combination with immunotherapy is limited. Therefore, this guide focuses on broadly-studied FAK inhibitors such as Defactinib (VS-6063) and VS-4718, which serve as representative examples of this drug class.

Mechanism of Synergy: Remodeling the Immunosuppressive Tumor Microenvironment

FAK inhibitors synergize with immunotherapy, primarily by reprogramming the TME from an immunosuppressive to an immune-active state.[1][2][3] This is achieved through several key mechanisms:

  • Reduction of Fibrosis: FAK signaling contributes to the deposition of extracellular matrix components, creating a physical barrier that limits T-cell infiltration into the tumor.[4][5] FAK inhibitors can reduce this fibrosis, thereby facilitating immune cell access to cancer cells.

  • Modulation of Immune Cell Populations: FAK inhibition has been shown to decrease the abundance of immunosuppressive cells within the TME, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6] Concurrently, it promotes the infiltration and activation of cytotoxic CD8+ T cells, the primary effectors of anti-tumor immunity.[6][7]

  • Regulation of Chemokine Expression: FAK can regulate the expression of chemokines that attract immunosuppressive cells.[1][8] By inhibiting FAK, the chemokine profile of the tumor can be altered to favor the recruitment of anti-tumor immune cells.

  • Downregulation of Immune Checkpoint Ligands: Some studies suggest that FAK inhibition can lead to the downregulation of immune checkpoint ligands like PD-L1 and PD-L2 on tumor and immune cells, further enhancing the efficacy of checkpoint blockade.[4][9][10]

FAK_Signaling_Pathway cluster_TME Tumor Microenvironment Tumor_Cell Tumor_Cell Fibroblast Fibroblast Tumor_Cell->Fibroblast Activates Chemokine_Secretion Immunosuppressive Chemokines Tumor_Cell->Chemokine_Secretion Secretes ECM_Deposition Extracellular Matrix (Fibrosis) Fibroblast->ECM_Deposition Promotes Treg Treg CD8_T_Cell_Inactive CD8+ T Cell (Inactive) Treg->CD8_T_Cell_Inactive Suppresses MDSC MDSC MDSC->CD8_T_Cell_Inactive Suppresses CD8_T_Cell_Active CD8+ T Cell (Active) CD8_T_Cell_Inactive->CD8_T_Cell_Active Activation FAK_Inhibitor FAK_Inhibitor FAK_Inhibitor->Tumor_Cell Inhibits FAK ECM_Deposition->CD8_T_Cell_Inactive Blocks Infiltration Chemokine_Secretion->Treg Recruits Chemokine_Secretion->MDSC Recruits Anti_PD1 Anti_PD1 Anti_PD1->CD8_T_Cell_Inactive Blocks PD-1/PD-L1 CD8_T_Cell_Active->Tumor_Cell Induces Apoptosis

Comparative Preclinical Data

The following tables summarize key findings from preclinical studies investigating the combination of FAK inhibitors with immunotherapy in various cancer models.

Table 1: Effects on Tumor Growth and Survival
Cancer ModelFAK InhibitorImmunotherapyKey FindingsReference
Pancreatic Ductal Adenocarcinoma (PDAC)VS-4718anti-PD-1 + anti-CTLA-4Significantly delayed tumor progression and improved overall survival compared to monotherapy.[1][9]
Hepatocellular Carcinoma (HCC)VS-4718anti-PD-1Combination therapy showed a better anti-tumor effect than monotherapy.[6][11]
Squamous Cell Carcinoma (SCC)VS-4718-FAK inhibition alone led to immune-mediated tumor regression.[8]
KRAS/LKB1-mutant Lung AdenocarcinomaVS-6063 (Defactinib)anti-PD-1Synergistically increased anti-tumor response and survival outcome.[12]
Ovarian CancerDefactinibanti-TIGITCombination reduced tumor burden and prolonged survival.[7]
Table 2: Modulation of the Tumor Immune Microenvironment
Cancer ModelFAK InhibitorKey Immunological ChangesReference
Pancreatic Ductal Adenocarcinoma (PDAC)VS-4718Reduced FAP+ fibroblasts, MDSCs, CD206+ macrophages, and Tregs; Increased CD8+ T cell infiltration.[1]
Hepatocellular Carcinoma (HCC)VS-4718Reduced Tregs and macrophages; Increased CD8+ T cells.[6][7]
Squamous Cell Carcinoma (SCC)VS-4718Decreased intra-tumoral Tregs; Elevated anti-tumor CD8+ T-cell response.[8]
Ovarian CancerDefactinibIncreased lymphocyte infiltration.[7]
Triple-Negative Breast Cancer (TNBC)Generic FAK inhibitorPotentially affects immune-related gene expression.[6]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for evaluating the synergy between FAK inhibitors and immunotherapy.

In Vivo Tumor Models
  • Cell Line and Animal Models: Syngeneic tumor models are typically used, where cancer cell lines (e.g., KPC for pancreatic cancer, Hepa1-6 for HCC) are implanted into immunocompetent mice (e.g., C57BL/6).[11]

  • Treatment Groups: Mice are randomized into four groups: Vehicle control, FAK inhibitor alone, immunotherapy alone, and combination therapy.

  • Dosing and Administration:

    • FAK Inhibitors (e.g., VS-4718, Defactinib): Typically administered orally (gavage) daily or twice daily at doses ranging from 25 to 50 mg/kg.[11]

    • Immunotherapy (e.g., anti-PD-1 antibody): Administered via intraperitoneal injection at doses around 10 mg/kg, every 2-3 days.[11]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, flow cytometry). Survival studies are also conducted.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups (n=4) cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous or Orthotopic Implantation Cell_Culture->Tumor_Implantation Animal_Model Syngeneic Mouse Model Animal_Model->Tumor_Implantation Vehicle Vehicle Tumor_Implantation->Vehicle FAKi FAK Inhibitor Tumor_Implantation->FAKi Immuno Immunotherapy Tumor_Implantation->Immuno Combo Combination Tumor_Implantation->Combo Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement FAKi->Tumor_Measurement Immuno->Tumor_Measurement Combo->Tumor_Measurement Survival_Monitoring Survival Analysis Tumor_Measurement->Survival_Monitoring Tumor_Excision Tumor Excision & Weight Survival_Monitoring->Tumor_Excision IHC Immunohistochemistry (CD8+, FoxP3+, etc.) Tumor_Excision->IHC Flow_Cytometry Immune Cell Profiling Tumor_Excision->Flow_Cytometry Gene_Expression RNA Sequencing Tumor_Excision->Gene_Expression

Immunohistochemistry (IHC)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., using citrate buffer).

  • Blocking: Non-specific binding is blocked using a suitable blocking serum.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs, FAP for fibroblasts).

  • Secondary Antibody and Detection: A labeled secondary antibody and a detection system (e.g., DAB) are used for visualization.

  • Quantification: The number of positive cells per unit area is quantified using microscopy and image analysis software.

Flow Cytometry
  • Single-Cell Suspension: Freshly excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the percentage of different immune cell subsets within the tumor is determined.

Alternative Approaches and Future Directions

While the combination of FAK inhibitors with anti-PD-1/PD-L1 or anti-CTLA-4 is the most studied, other immunotherapeutic strategies could also benefit from this synergy. These include:

  • Co-stimulatory Receptor Agonists: Combining FAK inhibitors with agonists for co-stimulatory receptors like OX40 and 4-1BB has shown promise in preclinical models.[10]

  • Other Checkpoint Inhibitors: Targeting other immune checkpoints such as TIGIT, LAG-3, and TIM-3 in combination with FAK inhibition is an area of active investigation.[1][7]

  • Adoptive Cell Therapy: FAK inhibition could potentially enhance the efficacy of adoptive cell therapies, such as CAR-T or cytokine-induced killer (CIK) cell therapy, by improving T-cell infiltration and function within the solid tumor microenvironment.[4][6]

Conclusion

The combination of FAK inhibitors with immunotherapy represents a promising strategy to overcome resistance to immune checkpoint blockade in solid tumors. By remodeling the tumor microenvironment to be more immune-permissive, FAK inhibitors can unleash a more potent and durable anti-tumor immune response. Further clinical investigation is warranted to determine the optimal combinations, dosing schedules, and patient populations that will benefit most from this therapeutic approach. The development of novel FAK inhibitors and degraders, such as PROTACs, may offer even greater therapeutic potential in the future.[13]

References

Cross-Validation of Fak-IN-4 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-4, with established alternatives. This document summarizes key performance data, details experimental protocols for activity assessment, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a highly potent inhibitor of FAK. However, as a novel compound, its activity data is currently limited to a single reported study. This guide provides a comparative analysis of this compound against other well-characterized FAK inhibitors, highlighting the need for further independent validation of its efficacy.

Data Presentation: Comparative Inhibitory Activity

The in vitro inhibitory activity of FAK inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzymatic activity of FAK by 50%. The following table summarizes the reported IC50 values for this compound and a selection of alternative FAK inhibitors from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

InhibitorReported IC50 (nM)Laboratory/StudyCitation
Fak-IN-14 0.2438 Bioorganic Chemistry, 2023[1]
PF-5732284MedchemExpress[2]
11 (cellular assay)APExBIO[3]
30-500 (cellular assay)Selleck Chemicals[4]
VS-4718 (PND-1186)1.5MedchemExpress[5]
~100 (cellular assay)SciSpace[6]
Defactinib (VS-6063)<0.6PubMed Central[7]

Note on this compound Cross-Validation: As of the compilation of this guide, the reported IC50 value for Fak-IN-14 originates from a single publication. Independent validation of its activity in different laboratories has not yet been published. This highlights the novelty of the compound and underscores the necessity for further research to confirm its potency and establish a broader performance record.

Experimental Protocols

The determination of FAK inhibitory activity is predominantly conducted through in vitro kinase assays. While specific parameters may vary between laboratories, the fundamental principles remain consistent. Below is a generalized protocol for a typical FAK kinase assay, followed by specific conditions reported in the evaluation of the compared inhibitors.

General In Vitro FAK Kinase Assay Protocol

This protocol outlines the key steps for determining the IC50 of a FAK inhibitor using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare a stock solution of the FAK inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the FAK enzyme, substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1), and ATP to their desired concentrations in kinase buffer. A typical kinase buffer composition is 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[8]

  • Kinase Reaction:

    • In a 384-well plate, add the FAK inhibitor at various concentrations.

    • Add the FAK enzyme to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Incubate at room temperature for approximately 40 minutes.[8]

    • Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus reflects the FAK activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Specific Experimental Conditions from Cited Studies
  • VS-4718 (PND-1186): The IC50 was determined using a K-LISA screening kit with GST-FAK and poly(Glu:Tyr) (4:1) as a substrate. The reaction was carried out in a buffer containing 50 µM ATP, 10 mM MnCl2, 50 mM HEPES (pH 7.5), 25 mM NaCl, 0.01% BSA, and 0.1 mM Na orthovanadate for 5 minutes at room temperature.[9]

  • PF-573228: The in vitro kinase assay was performed with the purified activated FAK kinase domain (amino acids 410–689) and poly(Glu/Tyr) as a substrate in a kinase buffer containing 50 mM HEPES (pH 7.5), 125 mM NaCl, and 48 mM MgCl2. The reaction was initiated with 50 µM ATP and incubated for 15 minutes.[4]

Mandatory Visualization

FAK Signaling Pathway

The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in mediating signals from the extracellular matrix (ECM) and growth factor receptors to regulate key cellular processes.

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core FAK Activation Core cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK (Focal Adhesion Kinase) Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src Kinase FAK->Src Autophosphorylation (pY397) PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Rho_GTPases Rho GTPases FAK->Rho_GTPases Src->FAK Phosphorylation Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation Migration Cell Migration Rho_GTPases->Migration Adhesion Adhesion Rho_GTPases->Adhesion

Caption: Simplified FAK signaling pathway.

Experimental Workflow for In Vitro Kinase Assay

The diagram below outlines the sequential steps involved in a typical in vitro kinase assay to determine the inhibitory potential of a compound against FAK.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Reagents: - FAK Enzyme - Kinase Buffer - Substrate - ATP C Dispense Inhibitor Dilutions into Microplate A->C B Prepare Inhibitor Dilution Series B->C D Add FAK Enzyme C->D E Initiate Reaction with Substrate and ATP D->E F Incubate at Room Temperature E->F G Stop Reaction and Deplete Remaining ATP F->G H Add Detection Reagent to Generate Luminescent Signal G->H I Incubate H->I J Measure Luminescence I->J K Plot Dose-Response Curve J->K L Calculate IC50 K->L

Caption: General workflow for an in vitro kinase assay.

References

Benchmarking Fak-IN-4: A Comparative Analysis Against Current FAK Inhibitors and Standard of Care in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – In the rapidly evolving landscape of targeted cancer therapy, the novel Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-14, demonstrates significant preclinical promise, positioning it as a noteworthy candidate for further investigation. This guide provides a comprehensive comparison of Fak-IN-14 against other FAK inhibitors in development and the current standard of care for glioblastoma, a disease marked by FAK overexpression and poor prognosis.

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1][2][3][4] Its overexpression is linked to the progression and metastasis of various cancers, making it a compelling therapeutic target.[1] Fak-IN-14 has emerged as a highly potent inhibitor of FAK, with a reported IC50 value of 0.2438 nM.[5][6] Preclinical studies have shown that Fak-IN-14 induces apoptosis and causes G2/M phase cell cycle arrest in the U87-MG glioblastoma cell line, highlighting its potential as an anti-cancer agent.[5][6]

Quantitative Comparison of FAK Inhibitors

To provide a clear benchmark of Fak-IN-14's potency, the following table summarizes its in vitro activity alongside other notable FAK inhibitors that are in various stages of preclinical and clinical development.

CompoundFAK IC50 (nM)Cell Line(s) TestedKey FindingsReference(s)
Fak-IN-14 0.2438 U87-MG (Glioblastoma)Induces apoptosis and G2/M cell cycle arrest.[5][6]
Defactinib (VS-6063) Not explicitly stated in provided search resultsSUM159 (Breast), OVCAR-5, OVCAR-8 (Ovarian), H2052 (Mesothelioma)Effectively abrogates cancer stem cells.[7]
VS-4718 Not explicitly stated in provided search resultsSUM159 (Breast), OVCAR-5, OVCAR-8 (Ovarian), H2052 (Mesothelioma)Effectively abrogates cancer stem cells.[7]
PF-573,228 4Not specified in provided search resultsATP-competitive inhibitor.[8]
PF-562,271 1.5Not specified in provided search resultsATP-competitive, reversible inhibitor.[8]
Y15 ~1000Thyroid, Colon, Breast cancer cells, MelanomaInhibits FAK autophosphorylation at Tyr397.[9]
TAE226 5.5Not specified in provided search resultsPotent antiproliferative and anticancer activity.[10]
GSK2256098 Not explicitly stated in provided search resultsNot specified in provided search resultsHighly potent, ATP-competitive, reversible inhibitor.[10]

Comparison with Standard of Care for Glioblastoma

The current standard of care for newly diagnosed glioblastoma multiforme (GBM) is maximal safe surgical resection, followed by concurrent radiotherapy and the alkylating chemotherapeutic agent, temozolomide (TMZ).[9][11][12] This regimen, known as the Stupp protocol, has been the cornerstone of GBM treatment since 2005.[12]

Treatment ModalityMechanism of ActionTypical Administration ProtocolKey Efficacy/Toxicity PointsReference(s)
Fak-IN-14 Inhibition of Focal Adhesion KinasePreclinical; further studies requiredHigh in vitro potency (IC50 = 0.2438 nM). Induces apoptosis and cell cycle arrest in glioblastoma cells. In vivo efficacy and toxicity profile are yet to be fully characterized.[5][6]
Temozolomide (TMZ) DNA alkylating agent, leading to apoptosis.Concomitant with radiotherapy (75 mg/m²/day for 42-49 days), followed by 6-12 cycles of adjuvant therapy (150-200 mg/m²/day for 5 days every 28 days).Improves median overall survival. Efficacy is significantly influenced by MGMT promoter methylation status. Common side effects include myelosuppression (neutropenia, thrombocytopenia), nausea, and fatigue.[11]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating compounds like Fak-IN-14, the following diagrams are provided.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs Growth Factor Receptors (RTKs) RTKs->FAK Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K RAS RAS FAK->RAS Migration Cell Migration & Invasion FAK->Migration Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Fak_IN_14 Fak-IN-14 Fak_IN_14->FAK

Caption: FAK Signaling Pathway and Inhibition by Fak-IN-14.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay FAK Kinase Assay (Determine IC50) CellViability Cell Viability Assay (e.g., MTT/MTS) KinaseAssay->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellViability->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycleAssay Xenograft Glioblastoma Xenograft Model CellCycleAssay->Xenograft TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of experimental data. Below are summaries of standard protocols for key assays used in the preclinical assessment of FAK inhibitors.

In Vitro FAK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FAK.

Methodology:

  • Recombinant FAK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.

  • The test compound (e.g., Fak-IN-14) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).

  • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cancer cells (e.g., U87-MG) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • A solution of tetrazolium salt (MTT or MTS) is added to each well and incubated for 1-4 hours.[12]

  • Metabolically active cells reduce the tetrazolium salt into a colored formazan product.

  • For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals.[12] For the MTS assay, the formazan product is already soluble.

  • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS).[12]

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value for cell growth inhibition is calculated.

Glioblastoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

Methodology:

  • Human glioblastoma cells (e.g., U87-MG) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).[11]

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group according to a specific dosing schedule (e.g., daily intraperitoneal injection). The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • The body weight of the mice is monitored as an indicator of toxicity.

  • At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.

  • Tumors may be harvested for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

Fak-IN-14 exhibits remarkable potency against FAK in vitro, surpassing that of several other FAK inhibitors in development based on available data. Its ability to induce apoptosis and cell cycle arrest in glioblastoma cells underscores its potential as a therapeutic candidate. However, further comprehensive preclinical studies are necessary to fully elucidate its efficacy and safety profile in vivo and to establish a clear advantage over the current standard of care, temozolomide. Direct comparative studies with other leading FAK inhibitors in standardized assays will be critical in determining the future clinical development path for Fak-IN-14. The provided experimental frameworks offer a robust basis for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of Fak-IN-4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fak-IN-4 was not located within the initial search. The following guidance is based on the safety protocols for closely related focal adhesion kinase (FAK) inhibitors, such as FAK-IN-2 and FAK Inhibitor 14. Researchers must consult the specific SDS provided by the manufacturer for the exact compound in use and adhere to all institutional and local regulations for hazardous waste management.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent laboratory chemical. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Key Chemical and Hazard Information

The following table summarizes the known properties and hazard classifications for similar FAK inhibitors. This data should be used as a reference point for handling this compound, assuming it may have similar characteristics.

PropertyFAK-IN-2FAK Inhibitor 14
Synonyms -Y15, NSC 677249[1]
Molecular Formula C28H31ClN8O3[2]C6H10N4·4HCl[1]
Molecular Weight 563.05[2]284.01[1]
CAS Number Not specified4506-66-5[1][3]
Hazard Statements H302: Harmful if swallowed.[2] H410: Very toxic to aquatic life with long lasting effects.[2]H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent).[2]Store in accordance with information listed on the product insert.[3]

Standard Operating Protocol for Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[2]

  • If there is a risk of dust or aerosol formation, use a suitable respirator in a well-ventilated area or chemical fume hood.[1][2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., pipette tips, weigh boats, gloves) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1][2]

  • Sharps Waste: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[2][4] Do not dispose of this chemical down the drain or in regular trash.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

  • Avoid release to the environment.[2][4] This is especially critical as related compounds are very toxic to aquatic life.[2]

4. Spill Management Protocol:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills of solid material, carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.

  • For liquid spills, cover the spillage with a suitable absorbent material.[1] Once absorbed, sweep up the material and place it in the appropriate container for disposal.[1]

  • After cleanup, thoroughly wash the affected area.

  • Wash skin thoroughly with soap and water after handling.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_start cluster_waste_type 1. Identify Waste Type cluster_containment 2. Contain Waste cluster_disposal 3. Final Disposal cluster_end start Start: this compound Waste Generated waste_type Solid, Liquid, or Sharps? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Collect in Sharps Container waste_type->sharps_waste Sharps disposal Transfer to Approved Hazardous Waste Facility solid_waste->disposal liquid_waste->disposal sharps_waste->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Fak-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Fak-IN-4, a Focal Adhesion Kinase (FAK) inhibitor, is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risk and ensure laboratory best practices. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on safety protocols for similar FAK inhibitors and general best practices for handling hazardous chemical compounds.

Hazard Identification and Risk Assessment

This compound is a potent research chemical. Based on data from similar FAK inhibitors, it should be handled with caution. Analogous compounds, such as FAK-IN-2, are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[1] Another similar compound, FAK Inhibitor 14, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, it is crucial to assume this compound may possess similar hazardous properties.

Potential Hazards:

  • Acute oral toxicity

  • Skin and eye irritation

  • Respiratory tract irritation

  • High potency with unknown long-term health effects

  • Environmental hazard to aquatic life

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings. All PPE should be of proven resistant material and disposed of properly after use.[4][5]

Task Required Personal Protective Equipment
Weighing and Preparing Solutions - Nitrile or Chemically Resistant Gloves (double-gloving recommended)- Laboratory Coat (impervious gown preferred)- Safety Goggles with Side Shields or Face Shield- N95 or higher-rated Respirator (if not handled in a fume hood)
Cell Culture and In Vitro Assays - Nitrile Gloves- Laboratory Coat- Safety Glasses
Animal Dosing and Handling - Nitrile Gloves (double-gloving recommended)- Disposable Gown- Safety Goggles or Face Shield- N95 or higher-rated Respirator (depending on administration route)
Waste Disposal - Nitrile or Chemically Resistant Gloves- Laboratory Coat- Safety Goggles

Operational Procedures: From Receipt to Disposal

Adherence to a strict, step-by-step workflow is critical for safety and experimental integrity.

Fak_IN_4_Workflow This compound Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Decontamination and Disposal Receipt Receive and Inspect Package Storage Store in a cool, dry, well-ventilated area Receipt->Storage Log in inventory Weighing Weighing (in a chemical fume hood or ventilated balance enclosure) Storage->Weighing Wear appropriate PPE Solubilization Solubilization Weighing->Solubilization InVitro In Vitro Experiments Solubilization->InVitro InVivo In Vivo Experiments Solubilization->InVivo Decontamination Decontaminate surfaces and equipment InVitro->Decontamination InVivo->Decontamination Waste_Collection Collect all waste (solid and liquid) Decontamination->Waste_Collection Disposal Dispose as hazardous chemical waste Waste_Collection->Disposal

This compound Handling and Disposal Workflow

Experimental Protocols

1. Reconstitution of this compound Powder:

  • Objective: To prepare a stock solution of this compound for experimental use.

  • Methodology:

    • Bring the this compound vial to room temperature before opening.

    • Perform all operations within a certified chemical fume hood.

    • Carefully weigh the required amount of this compound powder using a calibrated analytical balance with a draft shield.

    • Add the appropriate solvent (e.g., DMSO) to the powder in the vial.

    • Vortex or sonicate the solution until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.

2. Decontamination and Spill Management:

  • Objective: To safely clean and decontaminate work surfaces and manage spills.

  • Methodology:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable deactivating agent or 70% ethanol.

    • Spill Response:

      • Evacuate the immediate area.

      • Wear appropriate PPE, including a respirator if the spill generates dust or aerosols.

      • For small powder spills, gently cover with an absorbent material and then wet it to prevent aerosolization before collecting it in a sealed container.

      • For liquid spills, absorb with an inert material and collect it in a sealed container for disposal.

      • Decontaminate the spill area thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated PPE (gloves, gowns, etc.), and absorbent materials from spills. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: This includes unused stock solutions, experimental media containing this compound, and the first rinse of contaminated glassware. Collect in a dedicated, clearly labeled, and sealed hazardous liquid waste container. Do not pour down the drain.[1]

All waste must be disposed of in accordance with institutional, local, and national environmental regulations for hazardous chemical waste.

Signaling Pathway Context

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is often overexpressed in various cancers, making it a significant therapeutic target.

FAK_Signaling Simplified FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Fak_IN_4 This compound Fak_IN_4->FAK Inhibition

Simplified FAK Signaling Pathway

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.